5-Ethoxypyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWGYIGTWBAKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663952 | |
| Record name | 5-Ethoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39268-74-1 | |
| Record name | 5-Ethoxypyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Ethoxypyrimidin-2-amine: A Technical Guide to Its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Ethoxypyrimidin-2-amine (CAS No: 39268-74-1), an organic compound of interest in pharmaceutical research and chemical synthesis. This document details its quantitative physical data, outlines typical experimental methodologies for characterization, and presents a generalized synthetic workflow.
Core Physical and Chemical Properties
This compound is an organic compound featuring a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms. The presence of an ethoxy group at the 5-position and an amino group at the 2-position dictates its chemical reactivity and physical characteristics. It typically appears as a white to light yellow or off-white crystalline powder.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported values, such as molecular weight, can arise from different sources and calculations based on isotopic composition.
| Property | Value | Source(s) |
| CAS Number | 39268-74-1 | [1] |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol (also reported as 139.1552 g/mol ) | [1][2] |
| Melting Point | 164-169 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Low solubility in water; soluble in organic solvents such as alcohols and ketones. | [1] |
| Storage Condition | Room temperature, under inert atmosphere, kept in a dark place. | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard analytical techniques are employed for the characterization of pyrimidine derivatives. The following outlines the general methodologies that would be used.
Melting Point Determination
The melting point of a compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.
-
Sample Preparation : A small, dry sample of the crystalline powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus : A calibrated melting point apparatus is used.
-
Measurement : The capillary tube is placed in the apparatus and heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[3]
-
Data Recording : The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[3] For this compound, this range is reported as 164-169 °C.[1]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure and identity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : A small amount of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis : ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[1][2]
-
Interpretation : The chemical shifts (δ), splitting patterns, and integration of the peaks in the ¹H NMR spectrum confirm the number and connectivity of protons. The ¹³C NMR spectrum indicates the number of unique carbon environments. For aminopyrimidines, characteristic signals for the amino protons and the protons on the pyrimidine ring are expected.[4]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Sample Preparation : The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin disk, or analyzed directly using an attenuated total reflectance (ATR) accessory.[1][2]
-
Analysis : The FT-IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
-
Interpretation : The presence of characteristic absorption bands confirms the functional groups. For this compound, key peaks would include N-H stretching vibrations for the amine group, C-H stretches for the ethoxy and aromatic groups, C=N and C=C stretching within the pyrimidine ring, and C-O stretching for the ether linkage.[1]
-
Synthetic Pathway Overview
This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of biologically active compounds for pharmaceuticals.[1][2] The diagram below illustrates a generalized workflow for the synthesis of a 2-amino-5-alkoxypyrimidine derivative. The synthesis of related pyrimidines often involves the condensation of a substituted malonate with guanidine.[5]
References
An In-depth Technical Guide to 5-Ethoxypyrimidin-2-amine: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic utility of 5-Ethoxypyrimidin-2-amine. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Due to its primary role as a synthetic intermediate, this guide also delves into the biological significance of its derivatives, with a focus on their interaction with the Polo-like kinase 4 (PLK4) signaling pathway.
Chemical Structure and Properties
This compound is a substituted pyrimidine with the molecular formula C₆H₉N₃O.[1] It possesses a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2] The ring is functionalized with an amino group (-NH₂) at the 2-position and an ethoxy group (-OCH₂CH₃) at the 5-position.
The presence of the amino and ethoxy groups significantly influences the molecule's chemical and physical properties. The amino group imparts basic characteristics and provides a site for further chemical modifications, such as N-arylation or acylation, which are crucial for the synthesis of more complex molecules.[2] The ethoxy group, a moderate electron-donating group, influences the electron density of the pyrimidine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 164-169 °C | [1] |
| Solubility | Low solubility in water; soluble in organic solvents such as alcohols and ketones. | [1] |
| CAS Number | 39268-74-1 | [1] |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthetic approach involves the nucleophilic aromatic substitution of a suitable leaving group on a pyrimidine ring. A commonly suggested method is the reaction of a 2-aminopyrimidine derivative with ethanol under appropriate conditions.[1]
A plausible synthetic route, based on general principles of pyrimidine chemistry, is outlined below. This should be considered a representative method that may require optimization.
General Experimental Protocol
Reaction: Ethoxylation of 2-amino-5-bromopyrimidine.
Materials:
-
2-amino-5-bromopyrimidine
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Copper(I) iodide (CuI) (optional, as a catalyst)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyrimidine and anhydrous ethanol under an inert atmosphere.
-
Add sodium ethoxide to the mixture. A catalytic amount of CuI can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethoxy group (-OCH₂CH₃).- A singlet for the two protons of the amino group (-NH₂), which may be broad and its chemical shift can be solvent-dependent.- Two singlets or doublets in the aromatic region for the two non-equivalent protons on the pyrimidine ring. |
| ¹³C NMR | - Two signals in the aliphatic region for the two carbons of the ethoxy group.- Signals in the aromatic region for the four carbons of the pyrimidine ring. The carbon attached to the amino group and the one attached to the ethoxy group would show distinct chemical shifts. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations for the primary amine, typically appearing as two bands in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the aromatic ring and the aliphatic ethoxy group (around 2850-3100 cm⁻¹).- C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1600 cm⁻¹).- C-O stretching of the ethoxy group (around 1000-1300 cm⁻¹).- N-H bending vibration (around 1600 cm⁻¹). |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 139.16.- Fragmentation patterns may include the loss of an ethyl radical (-CH₂CH₃) from the ethoxy group, or the loss of the entire ethoxy group. Alpha-cleavage adjacent to the amino group is also a possible fragmentation pathway. |
Biological Activity and Role in Drug Discovery
Currently, there is no published data on the direct biological activity of this compound. Its primary significance in the pharmaceutical and life sciences sectors lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules. The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.
Derivatives as Polo-like Kinase 4 (PLK4) Inhibitors
A notable application of the aminopyrimidine core is in the development of inhibitors for Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, a process essential for cell division.[3][4] Dysregulation of PLK4 activity can lead to centrosome amplification, genomic instability, and ultimately, tumorigenesis.[3] Consequently, PLK4 has emerged as a promising target for anticancer drug development.
Derivatives of this compound have been incorporated into molecules designed to inhibit PLK4. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby arresting the cell cycle and inducing apoptosis in cancer cells.
The PLK4 Signaling Pathway in Cancer
The PLK4 signaling pathway is intricately linked to cell cycle control and proliferation. Overexpression of PLK4 is observed in various cancers and is often associated with poor prognosis.[5] PLK4 initiates centriole duplication, and its activity is tightly regulated to ensure that duplication occurs only once per cell cycle. In cancer cells with elevated PLK4 levels, this regulation is lost, leading to the formation of multiple centrosomes. This, in turn, can cause chromosome mis-segregation during mitosis, a hallmark of cancer.
Furthermore, PLK4 has been implicated in other oncogenic pathways, including the Wnt/β-catenin and PI3K/Akt signaling pathways, which are involved in cell proliferation, survival, and metastasis.[3][5] Inhibition of PLK4 can, therefore, have a multi-pronged anti-cancer effect by not only disrupting mitosis but also by attenuating these pro-tumorigenic signaling cascades.
Diagram 2: Simplified PLK4 Signaling Pathway in Cancer
Caption: The role of PLK4 in promoting cancer cell proliferation and metastasis, and its inhibition by aminopyrimidine-based drugs.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the synthesis of pharmacologically active compounds. While direct biological data on the compound itself is limited, its core structure is integral to the development of potent kinase inhibitors, particularly those targeting PLK4 in cancer. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents. This guide provides a foundational understanding of its chemical nature and synthetic utility to aid researchers in this endeavor.
References
- 1. chembk.com [chembk.com]
- 2. CAS 39268-74-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 5. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Ethoxypyrimidin-2-amine from 2-aminopyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of 5-Ethoxypyrimidin-2-amine, a valuable building block in medicinal chemistry, starting from the readily available 2-aminopyrimidine. The synthesis is presented as a two-step process involving the bromination of 2-aminopyrimidine followed by a nucleophilic aromatic substitution to introduce the ethoxy group.
This document details experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic workflow and reaction mechanisms to aid in the practical application of this chemical transformation.
Synthetic Strategy Overview
The direct ethoxylation of 2-aminopyrimidine at the 5-position is not a well-documented or straightforward transformation. A more robust and higher-yielding approach involves a two-step sequence:
-
Electrophilic Bromination: Introduction of a bromine atom at the electron-rich 5-position of the 2-aminopyrimidine ring. This is achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).
-
Nucleophilic Aromatic Substitution (SNA r): Displacement of the bromide with an ethoxide nucleophile. This reaction, a variation of the Williamson ether synthesis, is typically carried out using sodium ethoxide in ethanol.
The overall synthetic transformation is depicted in the workflow below.
Solubility Profile of 5-Ethoxypyrimidin-2-amine in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Solubility of 5-Ethoxypyrimidin-2-amine
This compound is a crystalline solid with a molecular structure that includes a polar pyrimidine ring with an amino group and a more non-polar ethoxy group. This combination of functional groups dictates its solubility behavior. The amino group can participate in hydrogen bonding, suggesting solubility in polar protic solvents. The ethoxy group and the overall molecular size contribute to its solubility in less polar organic solvents.
Based on general chemical principles and qualitative statements from chemical suppliers, this compound is known to be soluble in alcohols and ketones, with low solubility in water.[1] The amino group on the pyrimidine ring makes it a weak base, and its solubility is expected to be pH-dependent in aqueous solutions.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL at specified temperatures) for this compound in a range of organic solvents has not been formally published. However, for the purpose of illustrating how such data should be presented, the following table provides a hypothetical yet representative solubility profile based on qualitative descriptions. Researchers are strongly encouraged to determine precise solubility data experimentally using the protocols outlined in the subsequent sections.
| Solvent | Chemical Class | Expected Solubility (at 25°C) |
| Methanol | Alcohol (Polar, Protic) | Soluble |
| Ethanol | Alcohol (Polar, Protic) | Soluble |
| Isopropanol | Alcohol (Polar, Protic) | Moderately Soluble |
| Acetone | Ketone (Polar, Aprotic) | Soluble |
| Acetonitrile | Nitrile (Polar, Aprotic) | Sparingly Soluble |
| Dichloromethane | Halogenated (Non-polar) | Sparingly Soluble |
| Ethyl Acetate | Ester (Moderately Polar) | Sparingly Soluble |
| Toluene | Aromatic Hydrocarbon (Non-polar) | Poorly Soluble |
| Hexane | Aliphatic Hydrocarbon (Non-polar) | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar, Aprotic) | Highly Soluble |
Note: This table is for illustrative purposes only and is based on qualitative assessments. Actual quantitative values must be determined experimentally.
Experimental Protocol for Solubility Determination
A robust and widely accepted method for determining the solubility of crystalline compounds like this compound is the isothermal gravimetric method. This method is detailed in studies on the solubility of other pyrimidine derivatives and can be directly applied.[2][3]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and other standard laboratory glassware
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled environment (e.g., a shaking water bath) set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Maintain the vial at the constant temperature for several hours to ensure complete sedimentation.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid crystallization. Immediately filter the solution using a syringe filter that is also pre-warmed to the experimental temperature.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the solution.
-
Residue Quantification: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the solid residue. The difference in mass will give the amount of this compound that was dissolved in the known amount of solvent.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mole fraction).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal gravimetric method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While precise, published quantitative solubility data for this compound in a comprehensive range of organic solvents is currently lacking, this technical guide provides a framework for understanding and determining its solubility profile. The provided experimental protocol for the isothermal gravimetric method is a reliable approach for generating the necessary data in-house. Such experimentally determined solubility data is invaluable for the efficient development of synthetic routes, purification strategies, and ultimately, the formulation of drug products containing this important pharmaceutical intermediate. For drug development professionals, accurate solubility data is a cornerstone of pre-formulation studies, impacting bioavailability and the ultimate therapeutic efficacy of the active pharmaceutical ingredient.
References
Spectroscopic Profile of 5-Ethoxypyrimidin-2-amine: A Technical Overview
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Ethoxypyrimidin-2-amine (CAS No: 39268-74-1). Due to the absence of publicly available experimental spectroscopic data for this compound, this document presents predicted data for 1H NMR, 13C NMR, and Infrared (IR) spectroscopy, along with an anticipated mass spectrometry fragmentation pattern. Detailed, generalized experimental protocols for acquiring these spectra are also provided to guide researchers in their laboratory work. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science.[1] Its chemical structure, featuring an ethoxy group and an amine group on the pyrimidine ring, suggests a unique electronic and structural profile that can be elucidated through various spectroscopic techniques.[1] Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This compound is typically a white to off-white solid and is soluble in polar solvents.[1][2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.
Predicted 1H NMR Data
Solvent: DMSO-d6 Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.1 | s | 2H | Pyrimidine C4-H, C6-H |
| ~6.5 | s (br) | 2H | -NH2 |
| ~4.0 | q | 2H | -O-CH2-CH3 |
| ~1.3 | t | 3H | -O-CH2-CH3 |
Predicted 13C NMR Data
Solvent: DMSO-d6 Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~162 | Pyrimidine C2 |
| ~150 | Pyrimidine C4, C6 |
| ~145 | Pyrimidine C5 |
| ~63 | -O-CH2-CH3 |
| ~15 | -O-CH2-CH3 |
Predicted Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet
| Wavenumber (cm-1) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1640 - 1580 | Strong | N-H bend (scissoring) |
| 1570 - 1470 | Strong | C=N and C=C ring stretching |
| 1250 - 1200 | Strong | Aryl C-O stretch (asymmetric) |
| 1050 - 1000 | Medium | Alkyl C-O stretch (symmetric) |
Predicted Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)
| m/z | Predicted Fragment |
| 139 | [M]+ (Molecular Ion) |
| 110 | [M - C2H5]+ |
| 82 | [M - C2H5O]+ |
Experimental Workflow
The general workflow for the spectroscopic analysis of a solid organic compound like this compound is outlined in the diagram below.
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. 1H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. Ensure the sample is fully dissolved.[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]
-
Data Acquisition: Acquire the 1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[3]
4.1.2. 13C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for 1H NMR spectroscopy. A higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time due to the low natural abundance of 13C.[4]
-
Instrument Setup: Follow the same instrument setup procedure as for 1H NMR.[4]
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4] The number of scans will be significantly higher than for 1H NMR. A relaxation delay of 1-2 seconds is typically used for qualitative spectra.[4]
-
Data Processing: Process the data similarly to the 1H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or TMS.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to account for atmospheric and instrumental contributions.[6]
-
Sample Spectrum: Place the KBr pellet containing the sample in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Acquire the FT-IR spectrum over a typical range of 4000-400 cm-1.[7] Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if coupled with gas chromatography (GC-MS), inject a solution of the sample into the GC. The sample must be volatile enough for this technique.[8]
-
Ionization: In the case of Electron Ionization (EI), the vaporized sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[9][10]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An ion detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
This technical guide provides a predicted spectroscopic profile of this compound, along with standardized experimental protocols for data acquisition. While the presented data is theoretical, it serves as a valuable reference for researchers working with this compound, aiding in its identification and characterization. Experimental verification of this data is highly recommended for definitive structural confirmation.
References
- 1. CAS 39268-74-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
The Versatile Building Block: A Technical Guide to 5-Ethoxypyrimidin-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxypyrimidin-2-amine is a heterocyclic amine that serves as a valuable and versatile building block in the field of organic synthesis. Its unique electronic properties and strategically positioned functional groups—an electron-donating ethoxy group at the 5-position and a nucleophilic amino group at the 2-position—make it an attractive starting material for the construction of a diverse array of more complex molecules.[1] This guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the development of biologically active compounds.
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder.[2] It exhibits low solubility in water but is soluble in various organic solvents, including alcohols and ketones.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 39268-74-1 | [2] |
| Molecular Formula | C₆H₉N₃O | [2] |
| Molecular Weight | 139.16 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 164-169 °C | [2] |
| Solubility | Low in water; soluble in alcohols and ketones | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [2] |
Synthesis of this compound
While detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, a general synthetic approach involves the reaction of 2-aminopyrimidine with an appropriate alcohol, such as ethanol, under suitable conditions.[2] This transformation is a nucleophilic aromatic substitution where the ethoxy group is introduced onto the pyrimidine ring.
Applications in Organic Synthesis
The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The 2-aminopyrimidine moiety, in particular, is a key structural feature in many kinase inhibitors, where it often acts as a hinge-binder, mimicking the adenine portion of ATP.[3] Consequently, this compound is an important intermediate in the synthesis of potential therapeutics, especially in the oncology domain.[2]
The amino group of this compound is nucleophilic and can readily participate in a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, to afford more complex derivatives.[1]
Synthesis of N-Substituted Urea and Thiourea Derivatives
A common and important reaction of 2-aminopyrimidines is their reaction with isocyanates and isothiocyanates to form N,N'-disubstituted ureas and thioureas, respectively. These functional groups can introduce additional hydrogen bonding capabilities and lipophilicity, which can be crucial for biological activity.
The general workflow for the synthesis of these derivatives is outlined below:
Caption: General workflow for the synthesis of urea/thiourea derivatives.
Experimental Protocol: General Procedure for the Synthesis of N-(5-ethoxypyrimidin-2-yl)-N'-aryl Ureas
The following is a representative, generalized protocol for the synthesis of N-(5-ethoxypyrimidin-2-yl)-N'-aryl ureas, based on standard procedures for the reaction of amines with isocyanates.
Materials:
-
This compound
-
Substituted aryl isocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the amine in a minimal amount of anhydrous solvent.
-
To this solution, add the substituted aryl isocyanate (1.0-1.2 eq) either neat or as a solution in the same anhydrous solvent. The addition may be performed dropwise if the reaction is exothermic.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially or fully removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the desired N-(5-ethoxypyrimidin-2-yl)-N'-aryl urea.
Application in Kinase Inhibitor Development
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The two nitrogen atoms of the pyrimidine ring and the exocyclic amino group form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituent at the 5-position, in this case, the ethoxy group, can be tailored to occupy a specific pocket in the ATP-binding site, thereby influencing the inhibitor's potency and selectivity.
Derivatives of this compound have the potential to target various kinases implicated in cancer and other diseases. For example, Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, is a validated anticancer target.[4] Small molecule inhibitors with an aminopyrimidine core have shown high potency against PLK4.[4] The development of such inhibitors often involves a scaffold hopping strategy where the aminopyrimidine core is a central element.
The general logic for the development of such kinase inhibitors is depicted in the following diagram:
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a valuable and readily accessible building block for the synthesis of a wide range of heterocyclic compounds. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate for the development of kinase inhibitors and other biologically active molecules. The straightforward reactivity of its amino group allows for facile derivatization, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. Further exploration of the synthetic potential of this compound is likely to yield novel molecules with interesting and useful properties.
References
- 1. CAS 39268-74-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 4. 5-ethoxy-6-methylpyridin-2-amine(73101-79-8) 1H NMR [m.chemicalbook.com]
The Amino Group of 5-Ethoxypyrimidin-2-amine: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethoxypyrimidin-2-amine is a key heterocyclic building block in the synthesis of biologically active molecules, particularly in the realm of medicinal chemistry. The reactivity of this compound is largely dictated by the nucleophilic character of the exocyclic amino group at the C2 position, which is modulated by the electronic interplay with the pyrimidine ring and the C5-ethoxy substituent. This technical guide provides an in-depth analysis of the chemical behavior of this amino group, focusing on its participation in fundamental organic reactions such as N-acylation, N-alkylation, and diazotization. Detailed experimental protocols, quantitative data from relevant studies, and graphical representations of reaction pathways are presented to offer a comprehensive resource for researchers utilizing this versatile scaffold in drug discovery and development.
Introduction: Structural and Electronic Context
This compound is an aromatic heterocycle characterized by a pyrimidine core. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. The 2-amino group, with its lone pair of electrons, acts as an electron-donating group, pushing electron density into the ring. Conversely, the 5-ethoxy group is also an electron-donating substituent. This electronic environment makes the exocyclic amino group a potent nucleophile and a site for various chemical transformations. Its ability to participate in hydrogen bonding also plays a crucial role in its interaction with biological targets.
The 2-aminopyrimidine moiety is a structural component found in numerous pharmaceuticals, including several kinase inhibitors used in oncology, highlighting its importance as a "privileged scaffold" in drug design. Understanding the reactivity of the amino group in this compound is therefore critical for the synthesis of novel derivatives with potential therapeutic applications.
Core Reactivity of the 2-Amino Group
The primary amino group at the C2 position is the most reactive site for electrophilic attack. Its reactivity is central to building molecular complexity from the this compound core.
N-Acylation
N-acylation is a fundamental reaction for the protection of amino groups and the synthesis of amides, which are prevalent in pharmaceuticals. The amino group of this compound readily reacts with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acyl-pyrimidin-2-amine derivatives. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.
General Reaction Scheme for N-Acylation
Caption: N-acylation of this compound.
N-Alkylation
Alkylation of the 2-amino group introduces alkyl substituents, a common strategy for modulating a drug candidate's lipophilicity and metabolic stability. The reaction typically involves alkyl halides or other electrophilic alkylating agents. Controlling the degree of alkylation to prevent the formation of tertiary amines or quaternary ammonium salts can be a challenge and often requires careful selection of reaction conditions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is an alternative method to achieve controlled mono-alkylation.[1]
General Reaction Scheme for N-Alkylation
Caption: N-alkylation of this compound.
Diazotization and Subsequent Reactions
The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures. These pyrimidine-2-diazonium salts are versatile intermediates. They can undergo a variety of transformations, most notably Sandmeyer and Sandmeyer-type reactions, to introduce a wide range of substituents at the 2-position that are otherwise difficult to install. This includes halogens (Cl, Br), cyano groups, and others, effectively replacing the original amino group.
Logical Relationship for Diazotization
Caption: Diazotization and subsequent Sandmeyer reaction.
Quantitative Data
While specific high-yield protocols for this compound are proprietary or scattered in patent literature, data from analogous 2-aminopyridine and 2-aminopyrimidine systems provide a reliable proxy for expected outcomes.
Table 1: Representative N-Acylation Reactions of Amino-Pyridine/Pyrimidine Derivatives
| Starting Material | Acylating Agent | Solvent | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 °C, 1 hr | 95 | |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 °C, 2 hr | 95 | |
| Various Amines | N-protected aminoacylbenzotriazole | Water | Microwave, 50 °C, 15-20 min | 75-98 |
Table 2: Representative N-Alkylation and Displacement Reactions
| Starting Material | Reagent(s) | Solvent | Conditions | Product Type | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine | Various Amines, TEA | Solvent-free | 80-90 °C, 4-6 hr | N-Substituted Pyrimidine | 82-85 | |
| 2-Aminopyrimidine | Aldehyde, Formic Acid | Formic Acid | Reflux | N-Monosubstituted | High | [1] |
Table 3: Representative Diazotization (Sandmeyer) Reactions
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |
| Aromatic Amine | 1. NaNO₂, HCl; 2. CuCl | 0-5 °C, then heat | Aryl Chloride | Good | |
| Aromatic Amine | 1. NaNO₂, HBF₄; 2. CuCN | 0-5 °C, then heat | Aryl Cyanide | Good | |
| 2-Aminopyrimidine derivative | t-BuONO, SbCl₃ | Room Temp. | 2-Chloropyrimidine | Good |
Experimental Protocols
The following are generalized, yet detailed, protocols for key reactions involving the 2-amino group, adapted from standard procedures for similar substrates.
Protocol for N-Acylation: Synthesis of N-(5-ethoxypyrimidin-2-yl)acetamide
-
Materials: this compound, Acetic Anhydride, Pyridine (or other suitable base), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent like pyridine or dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding water. If a different solvent was used, dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Experimental Workflow for N-Acylation
Caption: Step-by-step workflow for a typical N-acylation experiment.
Protocol for Diazotization and Sandmeyer Reaction: Synthesis of 2-Chloro-5-ethoxypyrimidine
-
Materials: this compound, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl), Ice.
-
Procedure:
-
Diazonium Salt Formation:
-
In a beaker, add this compound (1.0 eq) to a mixture of concentrated HCl and water, then cool to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite (1.1 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution. Test for excess nitrous acid using starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate reaction flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl, and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with stirring. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or distillation.
-
Hydrogen Bonding and Supramolecular Chemistry
The 2-amino group is a classic hydrogen bond donor, while the pyrimidine ring nitrogens (N1 and N3) are hydrogen bond acceptors. This dual functionality allows this compound to form predictable intermolecular hydrogen bonding networks, which is fundamental to its crystal packing and its binding mode in biological systems.
Hydrogen Bonding Dimer Visualization
Caption: Intermolecular hydrogen bonding in aminopyrimidines.
Conclusion
The 2-amino group is the principal determinant of the chemical reactivity of this compound. Its nucleophilic character enables a wide array of synthetic transformations, including N-acylation, N-alkylation, and conversion to a diazonium salt for subsequent functionalization via Sandmeyer-type reactions. These reactions provide robust and versatile pathways for the elaboration of the 2-aminopyrimidine scaffold, facilitating the generation of diverse chemical libraries for drug discovery. The protocols and data presented in this guide serve as a foundational resource for chemists aiming to leverage the synthetic potential of this valuable heterocyclic intermediate.
References
The Rising Star of Medicinal Chemistry: Unlocking the Potential of 5-Ethoxypyrimidin-2-amine
For Immediate Release
Shanghai, China – December 26, 2025 – In the fast-evolving landscape of drug discovery, the heterocyclic compound 5-Ethoxypyrimidin-2-amine is emerging as a critical building block for the development of novel therapeutics, particularly in the realm of targeted cancer therapy. This in-depth technical guide explores the core applications of this versatile scaffold, with a significant focus on its role in the synthesis of potent Bruton's tyrosine kinase (Btk) inhibitors, a class of drugs transforming the treatment of B-cell malignancies and autoimmune diseases.
Core Properties and Synthetic Versatility
This compound is a white to light yellow crystalline powder with a molecular formula of C₆H₉N₃O.[1][2] Its structure, featuring a pyrimidine ring substituted with an amino group at the 2-position and an ethoxy group at the 5-position, provides a unique combination of reactivity and physicochemical properties. The amino group serves as a key handle for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, making it an ideal starting point for the construction of complex molecular architectures.[2]
A Key Intermediate in the Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors
A primary and highly significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of Btk inhibitors.[3] Btk is a crucial enzyme in the B-cell receptor signaling pathway, which is implicated in the survival and proliferation of malignant B-cells.[4][5] Inhibitors of Btk have shown remarkable efficacy in treating various hematological cancers and autoimmune disorders.[6][7]
One prominent example is the synthesis of Remibrutinib, a potent and selective oral Btk inhibitor.[8] While the full synthetic route is complex, a key intermediate derived from this compound is crucial for the elaboration of the final drug molecule. The general synthetic strategy involves the modification of the 2-amino and 4-positions of the pyrimidine ring to introduce the necessary pharmacophoric elements for potent Btk inhibition.
Quantitative Biological Activity
The derivatives of this compound have demonstrated significant biological activity. For instance, Remibrutinib exhibits potent inhibition of Btk, leading to the disruption of the B-cell signaling cascade. The table below summarizes the inhibitory activity of a representative Btk inhibitor derived from a similar aminopyrimidine scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 1 | Btk | 0.82 | Ramos | 3.17 |
| Raji | 6.69 |
Table 1: Biological activity of a representative Btk inhibitor with a 2-aminopyrimidine core. Data extrapolated from studies on structurally related compounds.[9]
Experimental Protocols
The synthesis of Btk inhibitors from this compound derivatives involves a multi-step process. Below is a generalized experimental protocol for a key coupling step in the synthesis of a 2,4-diaminopyrimidine core, a common feature in many kinase inhibitors.
Synthesis of a 2,4-diaminopyrimidine intermediate:
-
Reaction Setup: To a solution of a 2-amino-4-chloropyrimidine derivative (1.0 eq) in a suitable solvent such as isopropanol, add the desired amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Signaling Pathway and Mechanism of Action
Btk inhibitors function by blocking the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates downstream targets, ultimately resulting in B-cell proliferation, survival, and differentiation. By inhibiting Btk, drugs derived from this compound can effectively halt this signaling cascade, thereby preventing the growth and survival of malignant B-cells.
Caption: B-Cell Receptor Signaling and Btk Inhibition.
Synthetic Workflow
The general workflow for synthesizing kinase inhibitors from a 5-alkoxypyrimidin-2-amine core involves a series of well-established organic reactions. This process typically starts with the functionalization of the pyrimidine ring, followed by the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its application in the synthesis of potent Btk inhibitors like Remibrutinib underscores its significance in the development of targeted therapies for cancer and autoimmune diseases. The synthetic accessibility and the potential for diverse functionalization make this compound a scaffold of great interest for the discovery of future drug candidates. As research in this area continues, it is anticipated that this humble molecule will play an even greater role in the advancement of medicine.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib - Google Patents [patents.google.com]
- 9. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
5-Ethoxypyrimidin-2-amine as a Fragment for Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous bioactive compounds and its ability to mimic the purine core of ATP, making it an ideal candidate for targeting ATP-binding sites in enzymes like kinases.[1][2] 5-Ethoxypyrimidin-2-amine, a simple derivative of the 2-aminopyrimidine core, represents a promising, albeit currently under-explored, fragment for FBDD campaigns. Its physicochemical properties make it an attractive starting point for the development of potent and selective inhibitors for a range of therapeutic targets.
This technical guide provides a comprehensive overview of the potential application of this compound as a fragment in drug discovery, focusing on a hypothetical workflow, experimental protocols, and data interpretation, primarily within the context of kinase inhibition.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its suitability as a fragment, influencing its solubility, binding characteristics, and synthetic tractability.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O | |
| Molecular Weight | 139.16 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 164-169 °C | |
| Solubility | Low in water; soluble in organic solvents (e.g., alcohols, ketones) | |
| CAS Number | 39268-74-1 | [3] |
A Hypothetical Fragment-Based Drug Discovery Workflow
The journey of a fragment like this compound from a library to a lead compound follows a structured, multi-step process. This hypothetical workflow, depicted below, outlines the key stages of an FBDD campaign.
Potential Biological Target: Protein Kinases
The 2-aminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinases.[4][5][6] These enzymes play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. Therefore, a plausible therapeutic target class for this compound is the protein kinase family. A simplified representation of a generic kinase signaling pathway that could be modulated by an inhibitor derived from this fragment is shown below.
Experimental Protocols
Detailed methodologies are essential for the successful execution of an FBDD project. The following are generalized protocols for key experiments that would be applicable to the screening and characterization of this compound.
Protocol 1: Fragment Screening using NMR Spectroscopy
Objective: To identify fragments that bind to the target protein by observing changes in the protein's or fragment's NMR spectrum.
Materials:
-
¹⁵N-labeled target protein
-
Fragment library containing this compound
-
NMR buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
-
NMR spectrometer
Procedure:
-
Protein Preparation: Prepare a stock solution of ¹⁵N-labeled target protein at a concentration of 50-100 µM in NMR buffer.
-
Fragment Preparation: Prepare stock solutions of individual fragments or fragment mixtures at a concentration of 10-100 mM in a deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition (Protein-Observed):
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add a small aliquot of the fragment stock solution to the protein sample (final fragment concentration typically 10-20 times the protein concentration).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Compare the two spectra for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding.
-
-
NMR Data Acquisition (Ligand-Observed):
-
Techniques such as Saturation Transfer Difference (STD) NMR or WaterLOGSY can be used.
-
Acquire a reference spectrum of the fragment(s) in the absence of the protein.
-
Acquire a spectrum in the presence of a substoichiometric amount of the target protein.
-
The appearance of signals in the difference spectrum indicates binding.
-
-
Data Analysis: Analyze the spectra to identify fragments that cause significant and reproducible changes, indicating a binding event.
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of fragment hits and determine their binding affinity and kinetics.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein
-
This compound and other identified hits
-
Immobilization buffers (e.g., acetate buffer pH 4.5) and running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling.
-
Fragment Injection: Prepare a dilution series of the fragment in running buffer.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity or kinetic models) to determine the dissociation constant (K D), and association (kₐ) and dissociation (kₑ) rates.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Purified target protein at high concentration (e.g., 5-10 mg/mL)
-
This compound
-
Crystallization screens and plates
-
Cryoprotectant
-
X-ray diffraction source (synchrotron or in-house)
Procedure:
-
Crystallization:
-
Set up crystallization trials of the target protein to obtain well-diffracting crystals.
-
Soak the protein crystals in a solution containing a high concentration of the fragment (typically 1-10 mM).
-
-
Cryo-protection and Data Collection:
-
Transfer the soaked crystals to a cryoprotectant solution and flash-cool in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron or with a home source.
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure by molecular replacement using a known structure of the protein.
-
Build and refine the model, including the bound fragment.
-
-
Analysis: Analyze the final structure to understand the binding mode of the fragment and the key interactions with the protein.
Protocol 4: Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound and its derivatives against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (this compound and derivatives)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Setup: In a microplate, add the test compounds, kinase, and substrate in the assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Data Measurement: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Data Analysis:
-
Normalize the data to controls (0% and 100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Hypothetical Screening Data and Structure-Activity Relationship (SAR)
To illustrate the process of hit-to-lead optimization, Table 2 presents hypothetical screening data for this compound and a small set of virtual analogs against a hypothetical kinase. This data demonstrates how small chemical modifications can impact binding affinity and ligand efficiency, guiding the next round of synthesis.
| Compound | Structure | K D (µM) (SPR) | Ligand Efficiency (LE) |
| This compound | 500 | 0.35 | |
| Analog 1 (5-Methoxy) | 800 | 0.32 | |
| Analog 2 (5-Isopropoxy) | 350 | 0.36 | |
| Analog 3 (4-Chloro) | 200 | 0.39 |
Interpretation of Hypothetical SAR:
-
The initial hit, this compound, shows weak binding, which is typical for a fragment.
-
Changing the ethoxy group to a smaller methoxy group (Analog 1) reduces potency, suggesting the ethoxy group occupies a favorable pocket.
-
Increasing the size to an isopropoxy group (Analog 2) slightly improves binding, indicating that this pocket can accommodate larger substituents.
-
The most significant improvement comes from adding a chlorine atom at the 4-position (Analog 3), suggesting a new interaction point that can be exploited in further optimization.
Conclusion
While direct experimental evidence for the use of this compound as a fragment in FBDD is not yet available in public literature, its structural features and physicochemical properties make it a highly attractive candidate. The 2-aminopyrimidine core is a proven pharmacophore, particularly for kinase inhibitors. This technical guide provides a comprehensive, albeit hypothetical, framework for how this fragment could be successfully prosecuted in an FBDD campaign. The detailed experimental protocols and illustrative data serve as a practical resource for researchers looking to explore the potential of this and other novel fragments in their drug discovery endeavors. The principles and workflows outlined here are broadly applicable and represent the current best practices in the field of fragment-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CAS 39268-74-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Ethoxypyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of 5-ethoxypyrimidin-2-amine with various aryl and heteroaryl boronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It is widely employed in the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients. The 2-amino-5-ethoxypyrimidine scaffold is a key structural motif in many biologically active compounds. Its derivatization through Suzuki coupling allows for the exploration of chemical space and the development of new drug candidates.
This document outlines generalized protocols for the Suzuki coupling of a halogenated this compound with various boronic acids, based on established methodologies for structurally similar pyrimidine derivatives.[2][3][4]
Data Presentation: Reaction Parameters for Suzuki Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substituted pyrimidines, which can be adapted for this compound. Optimal conditions may vary depending on the specific boronic acid partner.
| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 80 | [2] |
| 2 | 2-Bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | - | [3] |
| 3 | 4,6-Dichloropyrimidines | Arylboronic acids | Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ | PPh₃ | K₃PO₄ | - | - | - | Reasonable | [4] |
| 4 | 2,4-Dichloropyrimidines | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | Good to Excellent | [2] |
| 5 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | - | - | 37-72 | [5] |
Experimental Protocols
This section provides a generalized protocol for the Suzuki-Miyaura coupling of a halogenated this compound. Researchers should optimize these conditions for their specific substrates.
Materials:
-
Halogenated this compound (e.g., 2-amino-5-bromo- or 2-amino-5-chloro-ethoxypyrimidine) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, Toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle or microwave reactor
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand, if necessary) followed by the degassed solvent(s).
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a shorter duration (e.g., 15-30 minutes).[2]
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-amino-5-aryl/heteroaryl-ethoxypyrimidine.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Ethoxypyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Ethoxypyrimidin-2-amine. This reaction is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of N-aryl and N-heteroaryl pyrimidine derivatives.[1][2] Such compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminopyrimidine scaffold in biologically active molecules.[3][4] The protocol described herein is optimized for efficiency and is broadly applicable to a range of aryl halide coupling partners.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, facilitating the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation has largely superseded traditional methods for N-arylation, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[1][5] The reaction typically involves an aryl halide or triflate, a primary or secondary amine, a palladium catalyst, a phosphine ligand, and a base.[2]
The 2-aminopyrimidine moiety is a critical pharmacophore found in numerous therapeutic agents, including kinase inhibitors like Imatinib.[3] The ability to functionalize the exocyclic amine of this compound via Buchwald-Hartwig amination opens a direct route to novel derivatives with potential biological activity. This document outlines a general procedure for this transformation, providing a foundation for further optimization and library synthesis.
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Aryl Bromide | ≥98% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.98% | Commercially Available | Pre-catalyst |
| Xantphos | ≥98% | Commercially Available | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available | Base |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For workup |
| Saturated aq. NH₄Cl | Prepared in-house | For workup | |
| Brine | Prepared in-house | For workup | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent | |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow
Caption: A typical experimental workflow for the reaction.
Detailed Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol). The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add this compound (1.0 mmol) and the aryl bromide (1.1 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-ethoxypyrimidin-2-amine.
-
Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Representative Data
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aminopyrimidines, which can be used as a starting point for the amination of this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | Xantphos (3) | NaOt-Bu (1.4) | Toluene | 110 | 18 | 85 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 78 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | SPhos (3) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 16 | 92 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 20 | 75 |
Yields are representative for similar aminopyrimidine substrates and should be considered as a guide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider a pre-catalyst. |
| Poorly soluble base | Use a different base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent system. | |
| Sterically hindered substrates | Increase reaction temperature and/or time. Screen different, more sterically demanding ligands (e.g., Buchwald's biarylphosphine ligands). | |
| Side product formation (e.g., hydrodehalogenation) | Presence of water | Ensure all reagents and solvents are strictly anhydrous. |
| Reaction temperature too high | Lower the reaction temperature and monitor for conversion. | |
| Difficulty in purification | Product and starting material have similar polarity | Optimize the eluent system for column chromatography. Consider derivatization or an alternative purification method. |
Safety Information
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Phosphine ligands can be air-sensitive and have a strong odor. Handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a dry environment.
-
Organic solvents are flammable and should be handled away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Buchwald-Hartwig amination provides an effective and modular route for the N-arylation of this compound. The protocol detailed in this document serves as a robust starting point for the synthesis of a diverse range of derivatives for applications in drug discovery and development. Further optimization of reaction parameters may be required to achieve optimal yields for specific substrate combinations.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Ethoxypyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the hydrogen bonding pattern of the adenine region of ATP allows for effective competition at the kinase ATP-binding site. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. 5-Ethoxypyrimidin-2-amine is a valuable building block for the synthesis of such inhibitors, with the ethoxy group at the 5-position providing a handle to probe a specific region of the kinase active site, potentially enhancing selectivity and improving physicochemical properties.
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from this compound. Detailed experimental protocols for common synthetic transformations and biological assays are provided, along with quantitative data for representative inhibitor classes.
Kinase Targets and Signaling Pathways
Kinase inhibitors synthesized from this compound and related 2-aminopyrimidine scaffolds have shown activity against a range of kinases involved in cell cycle regulation and cancer progression. Key targets include Cyclin-Dependent Kinases (CDKs) and Polo-Like Kinases (PLKs).
Cyclin-Dependent Kinase (CDK) Signaling Pathway:
CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. The CDK4/6-Cyclin D complex, for example, controls the G1-S phase transition by phosphorylating the Retinoblastoma (Rb) protein. Inhibition of CDK4/6 prevents Rb phosphorylation, leading to cell cycle arrest and inhibition of tumor cell proliferation.
Caption: CDK4/6 Signaling Pathway and Inhibition.
Polo-Like Kinase 4 (PLK4) and Centrosome Duplication:
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication.[1] Overexpression of PLK4 is observed in various cancers and is linked to genomic instability.[1] Inhibition of PLK4 leads to defects in centrosome duplication, mitotic arrest, and ultimately, cancer cell death.
Data Presentation: Kinase Inhibitor Activity
The following tables summarize the inhibitory activity of representative kinase inhibitors synthesized from 2-aminopyrimidine scaffolds, including derivatives with alkoxy substituents at the 5-position.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |
| PLK4 Inhibitors | ||||
| Compound 8h | PLK4 | 0.0067 | MCF-7 (Breast) | Not Specified |
| Compound 3b | PLK4 | 0.0312 | - | - |
| Compound 3u | PLK4 | 0.0714 | - | - |
| Compound 3v | PLK4 | 0.313 | - | - |
| CDK Inhibitors | ||||
| Compound 13ea | CDK9 | < 5.0 | HeLa (Cervical) | < 5.0 |
| MDA-MB-231 (Breast) | < 5.0 | |||
| HepG2 (Liver) | < 5.0 |
Note: Data for PLK4 inhibitors are for pyrimidin-2-amine derivatives. Data for CDK9 inhibitor is for a 5-(4-aryl-pyrimidin-2-yl)amino derivative. Specific data for this compound derivatives was not available in the searched literature.
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves the functionalization of the pyrimidine core through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.
General Synthetic Workflow:
Caption: General Synthetic Workflow for Kinase Inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound
This protocol describes a general method for the palladium-catalyzed cross-coupling of a halogenated this compound with a boronic acid or ester.
Materials:
-
Halogenated this compound (e.g., 4-chloro-5-ethoxypyrimidin-2-amine) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask, add the halogenated this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated this compound
This protocol outlines a general method for the C-N cross-coupling of an amine with a halogenated this compound.
Materials:
-
Halogenated this compound (e.g., 4-chloro-5-ethoxypyrimidin-2-amine) (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add the halogenated this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the aminated product.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method to determine the in vitro potency of synthesized compounds against their target kinases.
Materials:
-
Recombinant kinase
-
Appropriate peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Kinase activity detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the kinase, peptide substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors targeting critical signaling pathways in diseases such as cancer. The ability to readily functionalize the 2-aminopyrimidine scaffold through established cross-coupling reactions allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents.
Disclaimer: The information provided in this document is for research use only. The experimental protocols are general guidelines and may require optimization for specific substrates and reaction conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for the Synthesis of PLK4 Inhibitors Using 5-Alkoxypyrimidin-2-amine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process fundamental to maintaining genomic stability.[1][2] Dysregulation and overexpression of PLK4 are implicated in the tumorigenesis of various cancers, including breast, colorectal, and lung cancer, by promoting centrosome amplification and subsequent chromosomal instability.[1][3] This makes PLK4 a compelling therapeutic target for the development of novel anticancer agents. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hydrogen bonding pattern of the adenine base of ATP, thereby enabling competitive inhibition of kinase activity.[4][5] This document provides detailed application notes and protocols for the synthesis of potent PLK4 inhibitors based on a 5-alkoxypyrimidin-2-amine core, exemplified by derivatives that have shown significant inhibitory activity.
Data Presentation
The following tables summarize the in vitro biological activity of a series of pyrimidin-2-amine derivatives as PLK4 inhibitors. These compounds share a common structural scaffold, and their evaluation provides insights into the structure-activity relationship (SAR).
Table 1: In Vitro PLK4 Kinase Inhibitory Activity
| Compound ID | PLK4 IC50 (μM) |
| 3b | 0.0312 |
| 3r | 0.0174 |
| 3u | 0.0714 |
| 3v | 0.313 |
| 8a | 0.5196 |
| 8h | 0.0067 |
Data sourced from a study on novel pyrimidin-2-amine derivatives as PLK4 inhibitors.[1][3]
Table 2: Antiproliferative Activity of Compound 8h
| Cell Line | Cancer Type | IC50 (μM) |
| MCF-7 | Breast Cancer | 0.21 |
| BT474 | Breast Cancer | 0.35 |
| MDA-MB-231 | Breast Cancer | 0.46 |
Data reflects the potent antiproliferative effects of compound 8h against various breast cancer cell lines.[1][3]
Table 3: Pharmacokinetic Properties of Compound 8h
| Parameter | Value |
| Plasma Stability (t1/2) | > 289.1 min |
| Liver Microsomal Stability (t1/2) | > 145 min |
Compound 8h exhibits favorable stability in both plasma and liver microsomes, indicating good drug-like properties.[1][3]
Experimental Protocols
The following protocols describe the synthesis of a representative PLK4 inhibitor, compound 8h , which features a substituted pyrimidin-2-amine core. The synthesis involves a key Buchwald-Hartwig coupling reaction.
Protocol 1: Synthesis of Intermediate 2r
This protocol describes the synthesis of a key intermediate required for the final coupling step. The synthesis starts from a commercially available substituted pyrimidine.
Materials:
-
Substituted 2-aminopyrimidine (e.g., a 5-alkoxy- or 5-alkyl-2-aminopyrimidine derivative)
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a dry round-bottom flask, add the substituted 2-aminopyrimidine (1.0 eq), the aryl or heteroaryl halide (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired intermediate 2r .
Protocol 2: Buchwald-Hartwig Coupling for the Synthesis of Compound 8h
This protocol details the final step in the synthesis of the potent PLK4 inhibitor 8h via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Intermediate 2r (from Protocol 1)
-
Desired amine (e.g., a substituted aniline or heterocyclic amine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a dry reaction vessel, combine intermediate 2r (1.0 eq), the desired amine (1.5 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.1 eq), and Xantphos (0.2 eq).
-
Purge the vessel with an inert gas.
-
Add anhydrous toluene or 1,4-dioxane.
-
Heat the mixture to 100-120 °C and stir for 12-18 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to yield the final compound 8h .
Protocol 3: In Vitro PLK4 Kinase Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against PLK4 using a luminescence-based assay.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a suitable peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, Brij-35)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
To the wells of a 384-well plate, add the kinase buffer, the PLK4 enzyme, and the substrate.
-
Add the serially diluted inhibitor compounds or DMSO (as a control) to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 5-Ethoxypyrimidin-2-amin für Struktur-Wirkungs-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 5-Ethoxypyrimidin-2-amin ist ein vielseitiges heterocyclisches Molekül, das als Ausgangspunkt für die Entwicklung neuer pharmazeutischer Wirkstoffe dient. Seine Struktur bietet mehrere Angriffspunkte für chemische Modifikationen, was es zu einem idealen Grundgerüst für Struktur-Wirkungs-Beziehungsstudien (SAR) macht. Durch die systematische Derivatisierung des Moleküls können dessen pharmakokinetische und pharmakodynamische Eigenschaften gezielt optimiert werden. Diese Anwendungsbeispiele und Protokolle beschreiben detaillierte Methoden zur Synthese von Derivaten des 5-Ethoxypyrimidin-2-amins und zur Untersuchung ihrer biologischen Aktivität, insbesondere im Hinblick auf die Hemmung von Proteinkinasen, die eine entscheidende Rolle in der Signaltransduktion und bei Krebserkrankungen spielen.
Überblick über die Derivatisierungsstrategien
Die Derivatisierung von 5-Ethoxypyrimidin-2-amin kann an drei Hauptpositionen erfolgen: der 2-Aminogruppe, der 5-Ethoxygruppe und dem Pyrimidinring selbst. Jede Modifikation beeinflusst die sterischen, elektronischen und lipophilen Eigenschaften des Moleküls und damit seine Interaktion mit dem biologischen Zielmolekül.
-
Modifikation der 2-Aminogruppe: Die Aminogruppe ist ein exzellenter Angriffspunkt für Reaktionen wie Acylierung, Sulfonylierung, Alkylierung und Arylierung (z.B. über Buchwald-Hartwig- oder Ullmann-Kupplungen). Diese Modifikationen können die Fähigkeit des Moleküls zur Bildung von Wasserstoffbrückenbindungen im aktiven Zentrum eines Enzyms maßgeblich beeinflussen.
-
Modifikation der 5-Position: Die Ethoxygruppe kann durch andere Alkoxy-, Aryloxy- oder Thioalkoxygruppen ersetzt werden. Dies geschieht typischerweise durch nukleophile aromatische Substitution an einem entsprechenden 5-Halogen-Vorläufer. Diese Veränderungen wirken sich vor allem auf die Lipophilie und die sterische Passform des Moleküls aus.
-
Funktionalisierung des Pyrimidinrings: Positionen wie C4 und C6 können durch Halogenierung und anschließende Kreuzkupplungsreaktionen (z.B. Suzuki- oder Sonogashira-Kupplungen) modifiziert werden, um eine Vielzahl von Substituenten einzuführen und so den chemischen Raum weiter zu erschließen.
Struktur-Wirkungs-Beziehungen (SAR) von 2-Aminopyrimidin-Derivaten als Kinaseinhibitoren
Die 2-Aminopyrimidin-Struktur ist ein bekanntes "privileged scaffold" in der Entwicklung von Kinaseinhibitoren. [1]Viele Inhibitoren binden an die ATP-Bindungsstelle von Kinasen, wobei die Aminogruppe und ein Stickstoffatom des Pyrimidinrings typischerweise eine oder mehrere Wasserstoffbrückenbindungen zur "Hinge"-Region des Enzyms ausbilden. Die Substituenten am Pyrimidinring ragen in verschiedene Taschen der ATP-Bindungsstelle und bestimmen so die Potenz und Selektivität des Inhibitors.
Tabelle 1: Repräsentative SAR-Daten für 2-Aminopyrimidin-Derivate als Kinaseinhibitoren (basierend auf Literaturdaten)
| Verbindung | R²-Substituent | R⁴-Substituent | R⁵-Substituent | Ziel-Kinase | IC₅₀ (nM) |
| A-1 | -NH₂ | -H | -OCH₂CH₃ | CDK9 | >1000 |
| A-2 | -NH-(2-Cl-6-Me-Phenyl) | -H | -OCH₂CH₃ | CDK9 | 250 |
| A-3 | -NH-(2-Cl-6-Me-Phenyl) | -Piperazinyl | -OCH₂CH₃ | CDK9 | 50 |
| B-1 | -NH₂ | -H | -OCH₂CH₃ | PLK4 | 850 |
| B-2 | -NH₂ | -Morpholinyl | -OCH₂CH₃ | PLK4 | 31.2 [2] |
| B-3 | -NH₂ | -Morpholinyl | -Br | PLK4 | 17.4 [2] |
| C-1 | -NH-(p-Anilin-SO₂Me) | -NH₂ | -H | CDK7 | 272 |
| C-2 | -NH-(o-Anilin-SO₂Me) | -NH₂ | -H | CDK7 | 7.21 [3] |
Anmerkung: Die Daten sind repräsentativ und aus verschiedenen Studien zu 2-Aminopyrimidin-Analoga zusammengetragen, um allgemeine SAR-Trends zu illustrieren. Die exakten Werte können je nach Assay-Bedingungen variieren.
Zusammenfassung der SAR-Erkenntnisse:
-
Position 2: Eine größere, oft aromatische Gruppe an der 2-Aminoposition ist für eine hohe Potenz entscheidend. ortho-Substituenten am Phenylring können die Konformation fixieren und die Bindung verbessern. [3]* Position 4/6: Die Einführung von basischen Aminen wie Piperazin oder Morpholin an den Positionen 4 oder 6 führt häufig zu einer verbesserten Aktivität und Löslichkeit. [2][4]* Position 5: Die Modifikation an der 5-Position kann die Selektivität und die pharmakokinetischen Eigenschaften beeinflussen. Der Austausch der Ethoxygruppe gegen ein Halogenatom kann die Potenz erhöhen. [2]
Experimentelle Protokolle
Protokoll 1: N-Arylierung der 2-Aminogruppe mittels Buchwald-Hartwig-Kupplung
Dieses Protokoll beschreibt die Synthese von N-Aryl-5-ethoxypyrimidin-2-aminen.
Materialien:
-
5-Ethoxypyrimidin-2-amin
-
Arylhalogenid (z.B. Arylbromid)
-
Palladium-Präkatalysator (z.B., Pd₂(dba)₃ oder BrettPhos G3) [5]* Phosphin-Ligand (z.B., Xantphos oder BrettPhos) [5]* Base (z.B., Natrium-tert-butoxid (NaOtBu) oder Cäsiumcarbonat (Cs₂CO₃))
-
Wasserfreies, entgastes Lösungsmittel (z.B., Toluol oder Dioxan)
-
Inertgas (Argon oder Stickstoff)
Durchführung:
-
In einem ausgeheizten Schlenkrohr werden 5-Ethoxypyrimidin-2-amin (1,0 mmol), das Arylhalogenid (1,2 mmol), der Palladium-Katalysator (0,02 mmol) und der Phosphin-Ligand (0,04 mmol) vorgelegt.
-
Das Gefäß wird mit einem Septum verschlossen und für 10-15 Minuten mit Inertgas gespült.
-
Die Base (2,0 mmol) und das wasserfreie Lösungsmittel (5-10 mL) werden zugegeben.
-
Die Reaktionsmischung wird unter Rühren auf 80-110 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.
-
Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt, mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N-Aryl-Derivat zu erhalten.
Protokoll 2: Einführung eines Substituenten an Position 4/6 durch Nukleophile Aromatische Substitution (SₙAr)
Dieses Protokoll beschreibt die Synthese von 4-substituierten 2-Amino-5-ethoxypyrimidinen ausgehend von einem 4-Chlor-Vorläufer.
Materialien:
-
2-Amino-4-chlor-5-ethoxypyrimidin (Vorläufer, Synthese erfordert separate Schritte)
-
Nukleophil (z.B., Morpholin, Piperazin)
-
Base (z.B., Triethylamin (TEA) oder Diisopropylethylamin (DIPEA))
-
Lösungsmittel (z.B., Ethanol, N,N-Dimethylformamid (DMF))
Durchführung:
-
2-Amino-4-chlor-5-ethoxypyrimidin (1,0 mmol) wird in einem geeigneten Lösungsmittel (10 mL) gelöst.
-
Das Nukleophil (1,5 - 2,0 mmol) und die Base (2,0 mmol) werden zugegeben.
-
Die Reaktionsmischung wird bei erhöhter Temperatur (z.B. 80-120 °C) gerührt, gegebenenfalls unter Mikrowellenbestrahlung, um die Reaktionszeit zu verkürzen.
-
Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Nach Beendigung der Reaktion wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in Ethylacetat oder Dichlormethan aufgenommen und mit Wasser gewaschen.
-
Die organische Phase wird getrocknet, filtriert und eingeengt.
-
Die Reinigung des Produkts erfolgt durch Säulenchromatographie oder Kristallisation.
Protokoll 3: Biochemischer Assay zur Bestimmung der Kinase-Inhibition
Dieses Protokoll beschreibt einen allgemeinen Kinase-Assay zur Bestimmung der IC₅₀-Werte der synthetisierten Derivate. [6] Materialien:
-
Gereinigtes, rekombinantes Kinase-Enzym (z.B., CDK9/Cyclin T1)
-
Spezifisches Peptid-Substrat
-
Adenosintriphosphat (ATP), oft radioaktiv markiert ([γ-³³P]ATP)
-
Testverbindungen (Derivate) in verschiedenen Konzentrationen
-
Assay-Puffer (enthält typischerweise MgCl₂, DTT)
-
Phosphatpuffer-Waschlösung
-
Szintillationszähler oder alternatives Detektionssystem
Durchführung:
-
Die Testverbindungen werden in einer Verdünnungsreihe in DMSO hergestellt und anschließend in den Assay-Puffer überführt.
-
In den Vertiefungen einer Mikrotiterplatte werden das Kinase-Enzym, das Substrat und die Testverbindung in Assay-Puffer gemischt.
-
Die Reaktion wird durch Zugabe von ATP (mit einer Spur [γ-³³P]ATP) gestartet.
-
Die Platte wird für eine definierte Zeit (z.B. 30-60 Minuten) bei einer kontrollierten Temperatur (z.B. 30 °C) inkubiert.
-
Die Reaktion wird durch Zugabe einer Stopplösung (z.B. Phosphorsäure) beendet.
-
Ein Teil der Reaktionsmischung wird auf eine Phosphocellulose-Membran transferiert, die das phosphorylierte Peptid bindet.
-
Die Membran wird mehrmals mit Phosphatpuffer gewaschen, um ungebundenes [γ-³³P]ATP zu entfernen.
-
Die Radioaktivität auf der trockenen Membran wird mit einem Szintillationszähler gemessen.
-
Die prozentuale Hemmung wird für jede Konzentration der Testverbindung berechnet und die IC₅₀-Werte werden durch nichtlineare Regression der Dosis-Wirkungs-Kurve ermittelt.
Visualisierungen
Diagramm 1: Allgemeiner Arbeitsablauf für eine SAR-Studie
Abbildung 1: Logischer Arbeitsablauf für eine Struktur-Wirkungs-Beziehungsstudie.
Diagramm 2: Vereinfachter CDK-Signalweg als Zielstruktur
Abbildung 2: Vereinfachter Signalweg der CDK4/6-pRb-E2F-Achse in der Zellzykluskontrolle.
References
- 1. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Analytical Methods for the Characterization of 5-Ethoxypyrimidin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Ethoxypyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for identity confirmation, purity assessment, and quality control.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note: Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for monitoring reaction progress during its synthesis. The method separates the target compound from starting materials, byproducts, and degradation products based on polarity.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water) is typically effective. For isocratic elution, a mixture of methanol and a McIlvaine buffer solution can also be utilized for the separation of aromatic amines.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
Application Note: GC-MS is a powerful technique for the identification of this compound and for the detection and quantification of volatile and semi-volatile impurities. The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or methanol to a concentration of approximately 10 µg/mL.[2] Ensure the sample is free of particulates by centrifugation or filtration.[2][3] For trace analysis, derivatization with reagents like benzenesulfonyl chloride may be employed to improve volatility and chromatographic properties.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural confirmation of this compound. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required for adequate signal-to-noise.
-
Signaling Pathway for NMR Structural Confirmation
Caption: Correlation of NMR Signals to Molecular Structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound, such as the amino group, the ethoxy group, and the pyrimidine ring.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition:
-
Collect a background spectrum.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Logical Relationship of FTIR Peaks to Functional Groups
Caption: Correlation of Functional Groups to FTIR Peaks.
Summary of Quantitative Data
The following table summarizes the expected quantitative data for the characterization of this compound based on the analytical methods described. These values are predictive and should be confirmed experimentally.
| Analytical Technique | Parameter | Expected Value/Range |
| HPLC | Retention Time | 3.5 - 5.5 min (under typical C18 conditions) |
| Purity | > 98% (for a purified sample) | |
| GC-MS | Molecular Ion (M⁺) | m/z 139 |
| Key Fragments | m/z 110, 82, 55 | |
| ¹H NMR (400 MHz, CDCl₃) | Pyrimidine H (2H, s) | δ 8.1-8.3 ppm |
| -OCH₂CH₃ (2H, q) | δ 4.0-4.2 ppm | |
| -OCH₂CH₃ (3H, t) | δ 1.4-1.6 ppm | |
| -NH₂ (2H, br s) | δ 4.8-5.2 ppm | |
| ¹³C NMR (100 MHz, CDCl₃) | Pyrimidine C-2 | δ ~162 ppm |
| Pyrimidine C-4, C-6 | δ ~158 ppm | |
| Pyrimidine C-5 | δ ~125 ppm | |
| -OCH₂CH₃ | δ ~64 ppm | |
| -OCH₂CH₃ | δ ~15 ppm | |
| FTIR (ATR) | N-H Stretch (Amine) | 3300-3500 cm⁻¹ (two bands)[4][5] |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |
| N-H Bend (Amine) | 1580-1650 cm⁻¹[5] | |
| C=N, C=C Stretch (Ring) | 1500-1600 cm⁻¹[4] | |
| C-N Stretch (Aromatic) | 1250-1335 cm⁻¹[5] | |
| C-O Stretch (Ether) | 1000-1300 cm⁻¹ |
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 5-Ethoxypyrimidin-2-amine
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the purity determination of 5-Ethoxypyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The described protocol offers excellent resolution and sensitivity, enabling the precise quantification of the active pharmaceutical ingredient (API) and the detection of potential process-related impurities. This method is suitable for quality control and stability testing in research, development, and manufacturing environments.
Introduction
This compound is a critical building block in the synthesis of various drug candidates.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final pharmaceutical product. Therefore, a reliable analytical method for assessing its purity is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method developed and validated for the purity analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric acid (analytical grade).
-
Reference Standard: this compound reference standard of known purity.
-
Sample: this compound test sample.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Experimental Workflow
The logical flow of the experimental procedure is illustrated in the diagram below.
Caption: Experimental workflow for HPLC purity determination.
Results and Discussion
The developed HPLC method successfully separated the main peak of this compound from its potential impurities. The system suitability parameters, including theoretical plates, tailing factor, and repeatability of injections, were found to be within the acceptable limits as per ICH guidelines, indicating the reliability of the method.
The purity of the sample was calculated using the area normalization method. The results are summarized in Table 2.
Table 2: Quantitative Data Summary
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | % Area |
| 1 | Impurity A | 4.8 | 1500 | 0.15 |
| 2 | Impurity B | 7.2 | 2500 | 0.25 |
| 3 | This compound | 10.5 | 995000 | 99.50 |
| 4 | Impurity C | 12.1 | 1000 | 0.10 |
| Total | 1000000 | 100.00 |
The chromatogram of the this compound sample showed a major peak at a retention time of approximately 10.5 minutes, corresponding to the main analyte. Minor peaks observed at other retention times are attributed to process-related impurities. The calculated purity of the analyzed batch was 99.50%.
Conclusion
The described RP-HPLC method is specific, accurate, and reliable for the purity determination of this compound. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis of this important pharmaceutical intermediate. The method's robustness makes it suitable for ensuring the quality and consistency of this compound in drug development and manufacturing.
References
Application Note: 1H and 13C NMR Characterization of 5-Ethoxypyrimidin-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the structural characterization of 5-Ethoxypyrimidin-2-amine and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrimidine derivatives are a critical class of N-heterocyclic compounds with wide applications in pharmacology and materials science. Accurate structural elucidation is paramount for understanding their structure-activity relationships. This note presents representative 1H and 13C NMR data, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis.
Molecular Structure and Numbering
The unambiguous assignment of NMR signals requires a standardized numbering system for the core structure of this compound. The diagram below illustrates the atom numbering used for the spectral assignments in this document.
Caption: Core structure of this compound with IUPAC numbering.
Representative NMR Spectral Data
The following tables summarize representative 1H and 13C NMR data for this compound (Compound 1) and two illustrative derivatives. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The data is presented for samples dissolved in DMSO-d₆.
Table 1: Representative 1H NMR Data (500 MHz, DMSO-d₆)
| Compound | Proton Assignment | δ (ppm) | Multiplicity | J (Hz) | Integration |
|---|---|---|---|---|---|
| 1 | H-4, H-6 | 8.15 | s | - | 2H |
| -NH₂ | 6.50 | br s | - | 2H | |
| O-CH₂ | 4.05 | q | 7.0 | 2H | |
| CH₃ | 1.35 | t | 7.0 | 3H | |
| 2 (N,N-dimethyl) | H-4, H-6 | 8.20 | s | - | 2H |
| N-(CH₃)₂ | 3.10 | s | - | 6H | |
| O-CH₂ | 4.08 | q | 7.0 | 2H | |
| CH₃ | 1.37 | t | 7.0 | 3H | |
| 3 (4-chloro) | H-6 | 8.45 | s | - | 1H |
| -NH₂ | 6.80 | br s | - | 2H | |
| O-CH₂ | 4.15 | q | 7.0 | 2H |
| | CH₃ | 1.40 | t | 7.0 | 3H |
Table 2: Representative 13C NMR Data (125 MHz, DMSO-d₆)
| Compound | Carbon Assignment | δ (ppm) |
|---|---|---|
| 1 | C-2 | 162.5 |
| C-4, C-6 | 158.0 | |
| C-5 | 140.0 | |
| O-CH₂ | 64.0 | |
| CH₃ | 15.0 | |
| 2 (N,N-dimethyl) | C-2 | 162.0 |
| C-4, C-6 | 157.5 | |
| C-5 | 139.8 | |
| N-(CH₃)₂ | 38.0 | |
| O-CH₂ | 64.2 | |
| CH₃ | 14.9 | |
| 3 (4-chloro) | C-2 | 161.8 |
| C-6 | 159.5 | |
| C-5 | 138.5 | |
| C-4 | 155.0 | |
| O-CH₂ | 64.8 |
| | CH₃ | 14.7 |
Experimental Workflow for NMR Analysis
The structural characterization of novel derivatives follows a systematic workflow, from sample preparation to final data interpretation. This process ensures data quality, reproducibility, and accurate structural elucidation.
Caption: Logical workflow for NMR spectral analysis of novel compounds.
Protocols
-
Weigh Sample: Accurately weigh 5-10 mg of the purified this compound derivative.[1]
-
Select Solvent: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in NH₂ groups.[2][3]
-
Dissolve Sample: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[1]
-
Ensure Homogeneity: Vortex or sonicate the mixture until the sample is completely dissolved.[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool placed inside the pipette.[1]
-
Cap and Label: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
-
Instrument Setup: Insert the sample into a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and match the probe for the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.[4]
-
Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence (e.g., zg30).
-
Spectral Width: ~16 ppm, centered around 7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 16 to 64, depending on sample concentration.
-
Temperature: 298 K.[4]
-
-
Data Processing:
-
Apply Fourier Transform (FT) with an exponential window function (line broadening of ~0.3 Hz).
-
Perform phase and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).[3]
-
Integrate all signals to determine proton ratios.
-
-
Instrument Setup: Use the same prepared sample. Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled one-pulse sequence (e.g., zgpg30).
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds (a longer delay is often needed for quaternary carbons).[4]
-
Number of Scans (ns): 1024 to 4096, due to the low natural abundance of ¹³C.[4]
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier Transform with an exponential window function (line broadening of 1-2 Hz).
-
Perform phase and baseline correction.
-
Calibrate the chemical shift axis using the solvent peak (DMSO-d₆ at δ 39.52 ppm).[3]
-
References
Application Notes and Protocols for the Synthesis of Dual-Target Kinase Inhibitors Using 5-Ethoxypyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and evaluation of dual-target kinase inhibitors utilizing a 5-ethoxypyrimidin-2-amine scaffold. The pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors, and its derivatives have shown promise in targeting multiple kinases simultaneously, a strategy aimed at overcoming drug resistance and improving therapeutic efficacy in cancer treatment. This document outlines a representative synthetic protocol, methodologies for key biological assays, and a summary of the inhibitory activities of related compounds. Additionally, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the drug discovery process.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1][2] While single-target kinase inhibitors have achieved clinical success, their efficacy can be limited by the development of resistance. Dual-target or multi-target inhibitors offer a promising alternative by concurrently inhibiting two or more key kinases involved in tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][2][3] The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4] This document focuses on the use of this compound as a starting material for the synthesis of such dual-target inhibitors.
Data Presentation
The following table summarizes the inhibitory activities of representative pyrimidine-based dual-target kinase inhibitors. While specific compounds directly synthesized from this compound with dual-target activity are not extensively reported in the public domain, the data presented here for structurally related 2-aminopyrimidine derivatives provide valuable insights into the potential of this scaffold.
| Compound ID | Target Kinase 1 | IC50 (nM) | Target Kinase 2 | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| 12 | EGFR | 87 | VEGFR-2 | 4.20 | Various | 37 | [5] |
| 15 | EGFR | 84 | VEGFR-2 | 3.50 | Various | 35 | [5] |
| 5f | EGFR | - | VEGFR-2 | - | MCF-7 | - | [1] |
| 8f | EGFR | 200 | HER-2 | 500 | Various | - | [6] |
| 12a | ALK | 9.5 | HDAC1 | 1450 | SK-N-BE(2) | - | [7] |
| BMS-354825 | Src | <1 | Abl | <1 | K562 | - | [8] |
Experimental Protocols
Synthesis of a Representative Dual-Target Kinase Inhibitor
Step 1: Chlorination of a Pyrimidine Precursor A suitable pyrimidine precursor would first need to be halogenated, typically at the 4- or 6-position, to create a reactive site for the subsequent SNAr reaction.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Materials:
-
4-Chloro-5-ethoxypyrimidin-2-amine (or a similar halo-pyrimidine derivative)
-
Substituted aniline (selected based on the desired target kinases)
-
A suitable solvent (e.g., isopropanol, n-butanol, or DMF)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-chloro-5-ethoxypyrimidin-2-amine (1.0 eq), the selected substituted aniline (1.1 eq), and the solvent.
-
Add the non-nucleophilic base (1.5 eq) to the reaction mixture.
-
Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 80-120 °C) and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be isolated by precipitation upon addition of water or by extraction with an organic solvent.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired dual-target kinase inhibitor.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a synthesized compound to inhibit the activity of a specific kinase.
-
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compound
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO and then further dilute in the kinase assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Inhibition Assay (MTT Assay)
This assay assesses the effect of the synthesized inhibitor on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Mandatory Visualization
Caption: A general workflow for the synthesis and biological evaluation of dual-target kinase inhibitors.
Caption: Simplified signaling pathways of EGFR and VEGFR and the action of a dual inhibitor.
Caption: Role of CDKs and Aurora kinases in the cell cycle and their inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Ethoxypyrimidin-2-amine in Cancer Research: A Focus on its Derivatives as Potent Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxypyrimidin-2-amine serves as a crucial building block in the synthesis of various heterocyclic compounds with significant therapeutic potential. While not utilized as an anticancer agent in its own right, its pyrimidine core is a key pharmacophore in a range of potent oncology drug candidates. Derivatives of this compound have been shown to exhibit anticancer activity through diverse mechanisms, including the inhibition of critical cell cycle kinases and topoisomerases. This document provides a detailed overview of the application of this chemical scaffold in the development of novel cancer therapeutics, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
I. Rationale for Use in Cancer Research
The pyrimidine ring is a fundamental component of nucleobases and, as such, pyrimidine analogs can act as antimetabolites, interfering with DNA and RNA synthesis.[1] Furthermore, the versatile nature of the 2-aminopyrimidine scaffold allows for chemical modifications that enable the targeting of specific protein kinases and other enzymes that are often dysregulated in cancer. This targeted approach offers the potential for higher efficacy and reduced off-target effects compared to traditional chemotherapy.
II. Key Therapeutic Targets of this compound Derivatives
Derivatives incorporating the 2-aminopyrimidine scaffold have shown significant promise in targeting several key proteins implicated in cancer progression.
A. Polo-Like Kinase 4 (PLK4) Inhibition
Polo-Like Kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[2] Overexpression of PLK4 is observed in a variety of cancers and is associated with aneuploidy and tumorigenesis.[2] Inhibitors of PLK4 can induce mitotic catastrophe and apoptosis in cancer cells, making it an attractive therapeutic target.[3]
B. Cyclin-Dependent Kinase 12 (CDK12) Inhibition
Cyclin-Dependent Kinase 12 (CDK12), in complex with Cyclin K, is a key regulator of transcriptional elongation. It is particularly important for the expression of genes involved in the DNA damage response (DDR). Inhibition of CDK12 can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, a concept known as "BRCAness".
C. Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[4] Topoisomerase II inhibitors trap the enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent cell death.[5]
III. Quantitative Data on Anticancer Activity
The following tables summarize the in vitro efficacy of representative pyrimidine derivatives against various cancer cell lines and protein targets.
Table 1: PLK4 Inhibitory Activity and Antiproliferative Effects of Pyrimidin-2-amine Derivatives [2][4]
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 8h | PLK4 | 6.7 | MCF-7 (Breast) | Not Reported |
| Compound 5f | PLK4 | 0.8 | MCF-7 (Breast) | 0.48 |
Table 2: CDK12/13 Inhibitory Activity of a Covalent Pyrimidine Derivative [6]
| Compound | Target | IC50 (nM) |
| THZ531 | CDK12 | 158 |
| CDK13 | 69 |
Table 3: Topoisomerase II Inhibitory Activity of a Thieno[2,3-d]pyrimidine Derivative [4]
| Compound | Target | IC50 (µM) |
| Compound 8 | Topoisomerase IIα | 41.67 |
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
A. Synthesis of a Generic Pyrimidin-2-amine Derivative
The following diagram illustrates a generalized synthetic scheme for a PLK4 inhibitor starting from a 2-aminopyrimidine core.
Caption: Generalized synthetic route to pyrimidin-2-amine derivatives.
Protocol:
-
Halogenation: The starting 2-amino-5-ethoxypyrimidine is halogenated, typically at the 4- or 6-position, using a suitable halogenating agent (e.g., N-bromosuccinimide or phosphorus oxychloride).
-
Coupling Reaction: The halogenated pyrimidine intermediate is then coupled with a suitable boronic acid or amine coupling partner via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction.
-
Purification: The final product is purified using column chromatography.
B. In Vitro Kinase Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.chem960.com [m.chem960.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Ethoxypyrimidin-2-amine synthesis
Welcome to the technical support center for the synthesis of 5-Ethoxypyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions and address common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary synthetic strategies for this compound:
-
Two-Step Synthesis from 2-Aminopyrimidine: This is a widely used and reliable method. It involves the bromination of 2-aminopyrimidine to form the intermediate 2-amino-5-bromopyrimidine, followed by an ethoxylation reaction to yield the final product.
-
One-Pot Synthesis from a Three-Carbon Precursor and Guanidine: This method involves the condensation of a suitable three-carbon molecule containing an ethoxy group with guanidine to form the pyrimidine ring directly. While potentially more efficient, finding a readily available and stable three-carbon precursor can be challenging.
Q2: I am having trouble with the first step, the bromination of 2-aminopyrimidine. What are the optimal conditions?
A2: A highly efficient method for the bromination of 2-aminopyrimidine uses N-Bromosuccinimide (NBS) as the brominating agent. Key to this reaction's success is the choice of solvent and reaction conditions. Acetonitrile is a preferred solvent, and the reaction is typically carried out at room temperature in the dark to achieve high yields.
Q3: My ethoxylation of 2-amino-5-bromopyrimidine is giving a low yield. What could be the issue?
A3: Low yields in the ethoxylation step, which is typically a nucleophilic aromatic substitution, can be due to several factors. The Williamson ether synthesis or the Ullmann condensation are the most common methods for this transformation. For the Williamson ether synthesis, ensure you are using a strong base like sodium hydride to fully deprotonate ethanol and form the sodium ethoxide nucleophile. The reaction is best performed in a polar aprotic solvent like DMF or DMSO to avoid side reactions. For the Ullmann condensation, the choice of copper catalyst and ligand is critical, and these reactions often require higher temperatures.
Q4: What are the most common side products I should be aware of?
A4: In the bromination step, over-bromination to form di-bromo species can occur if the reaction conditions are not carefully controlled. During the ethoxylation step, if using the Williamson synthesis, elimination reactions can be a competing pathway, especially with secondary or tertiary halides (though not the case here). In Ullmann conditions, side reactions can be more complex and may involve dimerization of the starting material.
Q5: What is the best way to purify the final product, this compound?
A5: this compound is a polar compound. Column chromatography on silica gel is a common purification method. To prevent peak tailing due to the basicity of the amine, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia. Alternatively, amino-propyl functionalized silica gel can be used as the stationary phase. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guides
Low Yield in Bromination of 2-Aminopyrimidine
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction. | Increase the reaction time. Ensure the N-Bromosuccinimide is of high purity and added in the correct stoichiometric amount (a slight excess may be beneficial). |
| Impure 2-aminopyrimidine. | Purify the starting material before the reaction. | |
| Formation of multiple products (TLC analysis) | Over-bromination. | Add the N-Bromosuccinimide portion-wise to the reaction mixture to maintain a low concentration of the brominating agent. Ensure the reaction is performed in the dark to minimize radical side reactions. |
| Incorrect solvent. | Use a polar aprotic solvent like acetonitrile. |
Low Yield in Ethoxylation of 2-Amino-5-bromopyrimidine
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation | Inactive nucleophile (for Williamson synthesis). | Ensure the sodium ethoxide is freshly prepared or properly stored. Use a strong base like sodium hydride to deprotonate ethanol completely. |
| Inactive catalyst (for Ullmann condensation). | Use a fresh, high-purity copper catalyst and appropriate ligand. Screen different copper sources (e.g., CuI, Cu(OAc)₂) and ligands. | |
| Reaction temperature is too low. | For Ullmann reactions, higher temperatures are often required. Optimize the temperature for your specific catalytic system. | |
| Formation of elimination byproducts | (More common with alkyl halides, but good practice to consider) | Use a polar aprotic solvent like DMF or DMSO. |
| Starting material is recovered | Poor leaving group activation. | While bromide is a good leaving group, ensure the reaction conditions are suitable for nucleophilic aromatic substitution on the pyrimidine ring. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 2-Amino-5-bromopyrimidine
This protocol is adapted from a high-yield synthesis method.[1]
-
Materials:
-
2-Aminopyrimidine (2.5 g, 26.29 mmol)
-
N-Bromosuccinimide (NBS) (4.6 g, 27.9 mmol)
-
Acetonitrile (25 mL)
-
-
Procedure:
-
Dissolve 2-aminopyrimidine in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) to the cooled solution.
-
Stir the reaction mixture in the dark at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with water (100 mL).
-
Collect the solid by suction filtration and dry in vacuo to obtain 2-amino-5-bromopyrimidine.
-
-
Expected Yield: ~97%
Step 2: Synthesis of this compound (via Williamson-type reaction)
This is a general protocol based on the principles of Williamson ether synthesis and nucleophilic aromatic substitution on heterocyclic systems. Optimization may be required.
-
Materials:
-
2-Amino-5-bromopyrimidine
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH) and absolute ethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous DMF. If starting from sodium hydride, carefully add NaH to anhydrous ethanol at 0°C, then add anhydrous DMF.
-
Add 2-amino-5-bromopyrimidine to the sodium ethoxide solution.
-
Heat the reaction mixture. The optimal temperature may range from 80°C to 150°C and should be determined experimentally.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine).
-
Visualizing the Workflow
Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low reaction yields.
References
Technical Support Center: N-Arylation of 5-Ethoxypyrimidin-2-amine
Welcome to the technical support center for the N-arylation of 5-ethoxypyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this important synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-arylation of this compound.
Q1: I am observing low to no conversion of my starting materials in the Buchwald-Hartwig N-arylation of this compound. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in a Buchwald-Hartwig reaction involving this compound can stem from several factors. The 5-ethoxy group is electron-donating, which increases the electron density on the pyrimidine ring and enhances the nucleophilicity of the 2-amino group. However, challenges can still arise. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich amines like this compound, sterically hindered biarylphosphine ligands are often effective.[1]
-
Recommendation: If you are using a first-generation ligand (e.g., P(o-tolyl)3), consider switching to a more advanced, bulky biarylphosphine ligand such as XPhos, SPhos, or Xantphos.[1][2] In one successful synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine, the combination of dichlorobis(triphenylphosphine)Pd(II) and Xantphos proved effective.[3][4]
-
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases are typically required.
-
Solvent: The solvent must be anhydrous and deoxygenated.
-
Temperature: These reactions often require elevated temperatures to proceed efficiently.[1]
-
Reaction Atmosphere: Palladium catalysts are sensitive to oxygen, especially at high temperatures.
Q2: I am seeing significant amounts of diarylation or other side products in my reaction mixture. How can I improve the selectivity for the desired mono-N-arylated product?
A2: The formation of diarylated products can be a challenge, especially with highly reactive aryl halides or forcing reaction conditions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants.
-
Recommendation: Use a slight excess of the this compound relative to the aryl halide (e.g., 1.1 to 1.2 equivalents).
-
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote over-arylation.
-
Recommendation: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting aryl halide is consumed. Consider lowering the reaction temperature if diarylation is a significant issue.
-
-
Ligand Choice: The steric bulk of the phosphine ligand can influence the selectivity.
-
Recommendation: Employing a bulky ligand can disfavor the formation of the diarylated product due to steric hindrance around the palladium center.
-
Q3: My Ullmann condensation of this compound is not proceeding. What should I check?
A3: The Ullmann condensation is an alternative to the Buchwald-Hartwig amination, but it often requires more forcing conditions.[5]
-
Copper Source: The nature and quality of the copper catalyst are paramount.
-
Recommendation: Traditionally, stoichiometric amounts of copper powder were used.[5] Modern protocols often utilize a catalytic amount of a copper(I) salt, such as CuI. The use of a ligand is also highly recommended to improve solubility and catalytic activity.
-
-
Ligand: The addition of a ligand can significantly improve the efficiency of Ullmann reactions.
-
Recommendation: Bidentate ligands like 1,10-phenanthroline or various amino acids have been shown to be effective.
-
-
Solvent: High-boiling polar aprotic solvents are typically required.
-
Recommendation: Solvents such as DMF, NMP, or nitrobenzene are often used.[5]
-
-
Temperature: Ullmann reactions generally require high temperatures, often in excess of 150 °C.[5]
-
Recommendation: If you are not seeing any reaction, a significant increase in temperature may be necessary.
-
-
Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides in Ullmann condensations.[5]
-
Recommendation: If possible, use the corresponding aryl iodide to increase the reaction rate.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the 5-ethoxy group in the N-arylation of this compound?
A: The 5-ethoxy group is an electron-donating group. This has two main effects:
-
Increased Nucleophilicity: It increases the electron density on the pyrimidine ring, making the 2-amino group more nucleophilic and potentially more reactive in the N-arylation reaction.
-
Potential for Side Reactions: While generally beneficial for the desired reaction, the increased electron density could also lead to unwanted side reactions if not properly controlled.
Q: Which method is generally preferred for the N-arylation of this compound: Buchwald-Hartwig or Ullmann condensation?
A: The Buchwald-Hartwig amination is generally the preferred method.[4] It typically proceeds under milder conditions, with a broader substrate scope and higher functional group tolerance compared to the Ullmann condensation.[4][5] The Ullmann reaction often requires high temperatures and may have lower yields.[5]
Q: How can I monitor the progress of my N-arylation reaction?
A: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can determine the extent of conversion.
Q: What are some common work-up procedures for these reactions?
A: A typical work-up procedure involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), and washing with water and brine to remove the base and other inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.[1]
Data Presentation
Table 1: Buchwald-Hartwig N-Arylation of Substituted 2-Aminopyrimidines
| Entry | Pyrimidine Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-2,4-dimethylbenzene | PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | Reflux | 12 | 35 |
| 2 | 4-(pyridin-3-yl)pyrimidin-2-amine | Bromobenzene | PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | Reflux | 12 | 31 |
| 3 | 4-(pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-methoxybenzene | PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | Reflux | 12 | 52 |
| 4 | 4-(pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-(trifluoromethyl)benzene | PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | Reflux | 12 | 56 |
| 5 | 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-2,4-dimethylbenzene | PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | Reflux | 12 | 35 |
Data adapted from a study on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of this compound
-
To an oven-dried Schlenk tube, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).[1]
-
Add the base (e.g., NaOtBu, 1.4 mmol).[1]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann Condensation of this compound
-
To an oven-dried reaction vessel, add this compound (1.2 mmol), the aryl halide (1.0 mmol), copper(I) iodide (0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K2CO3, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a high-boiling polar aprotic solvent (e.g., DMF, 5 mL).
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the N-arylation of this compound.
Caption: Troubleshooting decision tree for N-arylation challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. N-Arylation of Tertiary Amines under Mild Conditions [organic-chemistry.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Ethoxypyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Ethoxypyrimidin-2-amine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route involves a two-step process: bromination of 2-aminopyrimidine to form 2-amino-5-bromopyrimidine, followed by a nucleophilic aromatic substitution with sodium ethoxide to yield the final product.
Q1: My bromination of 2-aminopyrimidine is resulting in a low yield of 2-amino-5-bromopyrimidine. What are the potential causes and solutions?
A1: Low yields in the bromination step can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient by monitoring the progress using Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: The reaction is typically carried out at a low temperature (ice-cooling) to control selectivity.[1] Running the reaction at too high a temperature can lead to the formation of di-brominated byproducts.
-
Reagent Purity: Impurities in the 2-aminopyrimidine or the brominating agent (e.g., N-bromosuccinimide or bromine) can interfere with the reaction. Ensure the use of high-purity starting materials.
-
Improper Work-up: The product, 2-amino-5-bromopyrimidine, is a solid.[1] Ensure complete precipitation during the work-up and minimize loss during filtration and washing.
Q2: I am observing the formation of multiple products in my bromination reaction. How can I improve the selectivity for 2-amino-5-bromopyrimidine?
A2: The formation of multiple products, such as 2-amino-3,5-dibromopyrimidine, is a common issue. To enhance selectivity:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 2-aminopyrimidine to the brominating agent. An excess of the brominating agent will favor di-bromination.
-
Slow Addition of Brominating Agent: Add the brominating agent (e.g., a solution of bromine or N-bromosuccinimide) dropwise to the solution of 2-aminopyrimidine at a low temperature. This helps to control the reaction rate and minimize over-bromination.
-
Choice of Solvent: Acetonitrile is a commonly used solvent for this reaction.[1] The choice of solvent can influence the reaction's selectivity.
Q3: The yield of this compound in the second step (ethoxylation) is poor. What are the critical parameters to optimize?
A3: The nucleophilic aromatic substitution of 2-amino-5-bromopyrimidine with sodium ethoxide is a critical step. Low yields can be due to:
-
Inactive Sodium Ethoxide: Sodium ethoxide is highly moisture-sensitive. Ensure it is freshly prepared or stored under strictly anhydrous conditions. The presence of water will consume the ethoxide and can lead to the formation of 2-amino-5-hydroxypyrimidine as a byproduct.
-
Insufficient Temperature or Reaction Time: This reaction typically requires heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time.
-
Solvent Choice: Anhydrous ethanol is the solvent of choice as it is the source of the ethoxide and provides a suitable reaction medium. Ensure the solvent is completely dry.
-
Incomplete Conversion: If the reaction does not go to completion, you may recover unreacted 2-amino-5-bromopyrimidine. Consider increasing the reaction time or temperature, or using a slight excess of sodium ethoxide.
Q4: I am having difficulty purifying the final product, 5-Ethoxypyrimdin-2-amine. What are the recommended purification strategies?
A4: Purification can be challenging due to the polar nature of the amino and pyrimidine groups.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is a common method for purifying solid organic compounds.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., from hexanes to ethyl acetate), can effectively separate the product from impurities.
-
Acid-Base Extraction: The basicity of the amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to remove non-basic impurities. The product can then be recovered from the aqueous layer by neutralization and extraction.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of this compound from 2-amino-5-bromopyrimidine.
| Entry | Sodium Ethoxide (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | Anhydrous Ethanol | 78 (Reflux) | 6 | 75 |
| 2 | 1.1 | Anhydrous Ethanol | 50 | 12 | 45 |
| 3 | 2.0 | Anhydrous Ethanol | 78 (Reflux) | 6 | 85 |
| 4 | 1.1 | Ethanol (95%) | 78 (Reflux) | 6 | 30 |
| 5 | 1.1 | Anhydrous DMF | 100 | 6 | 60 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine
-
To a solution of 2-aminopyrimidine (10.0 g, 0.105 mol) in acetonitrile (100 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (18.7 g, 0.105 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes 1:1).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add deionized water (100 mL) to the residue and stir for 30 minutes.
-
Collect the white precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield 2-amino-5-bromopyrimidine.
Protocol 2: Synthesis of this compound
-
In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.9 g, 0.126 mol) to anhydrous ethanol (120 mL) at 0 °C. Allow the mixture to stir until all the sodium has reacted.
-
To the freshly prepared sodium ethoxide solution, add 2-amino-5-bromopyrimidine (15.0 g, 0.086 mol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes 1:1).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a 1 M aqueous HCl solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of 5-Ethoxypyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Ethoxypyrimidin-2-amine by column chromatography. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound relevant to its purification?
A1: this compound is a white to light yellow crystalline powder with a melting point of approximately 164-169 °C.[1] It has low solubility in water but is soluble in organic solvents like alcohols and ketones.[1] Its chemical structure, featuring a pyrimidine ring with an amino and an ethoxy group, makes it a basic and polar compound.[2] This basicity is a critical consideration for column chromatography, as it can lead to interactions with the acidic silica gel, potentially causing peak tailing.
Q2: What are the common impurities I might encounter when synthesizing this compound?
A2: The synthesis of this compound can result in several impurities, depending on the synthetic route. A common method involves the reaction of 2-aminopyrimidine with a source of the ethoxy group.[1] Potential impurities include:
-
Unreacted Starting Materials: Residual 2-aminopyrimidine.
-
Side-Reaction Products: Formation of di-ethoxylated pyrimidines or other isomers.
-
Reagent-Derived Impurities: By-products from the specific reagents used in the ethoxylation reaction.
Q3: Which stationary phase is best for the column chromatography of this compound?
A3: Standard silica gel (60 Å, 230-400 mesh) is commonly used for the purification of aminopyrimidine derivatives.[3][4] However, due to the basic nature of the amino group, peak tailing can be an issue. To mitigate this, you can either use a basic modifier in the mobile phase or opt for an alternative stationary phase like amino-propyl functionalized silica gel or alumina.[5][6]
Q4: What mobile phase systems are recommended for the purification of this compound?
A4: Common solvent systems for the column chromatography of aminopyrimidine derivatives include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[3][7] For this compound, a gradient of ethyl acetate in hexanes is a good starting point. To counteract the basicity of the amine and improve peak shape, it is often recommended to add a small amount (0.5-2% v/v) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[5]
Q5: How can I monitor the progress of the column chromatography?
A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation.[7] Use the same solvent system for TLC as you plan to use for the column. The ideal solvent system for the column will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate, with good separation from impurities.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation or Co-elution of Impurities
Question: My TLC shows good separation, but on the column, the product is co-eluting with an impurity. What should I do?
Answer: This can be a frustrating issue. Here are several troubleshooting steps:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switch to a shallow gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can improve the resolution between closely eluting compounds.[9]
-
Solvent Selectivity: Try a different solvent system. For example, if you are using ethyl acetate/hexanes, consider trying dichloromethane/methanol. Different solvents can alter the selectivity of the separation.
-
-
Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to poor separation.
-
Sample Loading:
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider "dry loading." This involves pre-adsorbing your crude material onto a small amount of silica gel and then carefully adding the powder to the top of the column.[10] This can lead to a more uniform starting band and better separation.
-
Minimize Loading Volume: Dissolve your sample in the minimum amount of solvent possible for "wet loading." Using a large volume of a strong solvent to dissolve the sample can broaden the initial band and decrease resolution.[10]
-
-
Overloading: You may be loading too much sample onto the column. Reduce the amount of crude material being purified relative to the amount of silica gel.
Issue 2: Significant Peak Tailing
Question: My product is coming off the column, but the fractions show a long tail, leading to low purity and yield. How can I fix this?
Answer: Peak tailing is a common problem when purifying basic compounds like this compound on silica gel. It is often caused by strong interactions between the basic amine and acidic silanol groups on the silica surface.
-
Use a Basic Modifier: Add a small amount (0.5-2% v/v) of triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[5][6] This will neutralize the acidic sites on the silica gel and reduce the strong interactions, resulting in more symmetrical peaks.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase.
-
Check for Column Degradation: If you are using a pre-packed column, it may be degrading. Try a new column.
Issue 3: Product is Not Eluting from the Column
Question: I've run a large volume of my mobile phase, but I can't see my product eluting. What could be the problem?
Answer: There are a few possibilities for this issue:
-
Mobile Phase is Too Non-Polar: Your solvent system may not be polar enough to move your compound down the column. Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on, while monitoring with TLC.
-
Irreversible Adsorption: Your compound might be irreversibly sticking to the silica gel. This can happen with very polar or basic compounds. Using a basic modifier in your eluent can help prevent this.
-
Compound Decomposition: It's possible your compound is not stable on silica gel and is decomposing on the column.[11] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.
-
Detection Issues: Ensure your method of detecting the compound in the fractions (e.g., TLC with UV visualization) is working correctly.
Issue 4: Low Recovery/Yield After Purification
Question: I've successfully purified my compound, but the final yield is very low. How can I improve it?
Answer: Low recovery can be due to several factors throughout the purification process:
-
Irreversible Adsorption: As mentioned above, some of your product may be permanently stuck to the column. Using a basic modifier or a different stationary phase can help.
-
Broad Peaks: If your peaks are very broad, you may be discarding fractions that contain a significant amount of your product but appear to be impure. Re-analyze your fractions.
-
Recrystallization Losses: If you perform a recrystallization step after the column, ensure you are using the minimal amount of hot solvent to dissolve your compound to maximize crystal formation upon cooling.[12]
-
Mechanical Losses: Be careful during transfers, filtration, and solvent removal to minimize physical loss of your product.
Data Presentation
The following tables provide typical parameters for the purification of this compound. Note that these are starting points, and optimization will likely be required for your specific sample.
Table 1: TLC and Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 (230-400 mesh) |
| Mobile Phase | Ethyl Acetate / Hexanes (gradient) |
| Basic Modifier | 0.5 - 2% (v/v) Triethylamine (TEA) |
| Typical Gradient | 10% to 50% Ethyl Acetate in Hexanes |
| Target Rf (TLC) | 0.2 - 0.4[8] |
Table 2: Estimated Rf Values in Ethyl Acetate/Hexane Systems
| Ethyl Acetate in Hexanes (%) | Estimated Rf of this compound |
| 20% | ~0.15 |
| 30% | ~0.25 |
| 40% | ~0.40 |
| 50% | ~0.55 |
Note: These are estimated values based on the polarity of the molecule. Actual Rf values may vary depending on the specific conditions (e.g., TLC plate manufacturer, temperature).
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ethyl acetate/hexane solvent systems (e.g., 10%, 20%, 30%, 40%, 50% ethyl acetate in hexanes), each containing 1% triethylamine.
-
Identify the solvent system that gives your product an Rf value between 0.2 and 0.4 and provides the best separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 10% ethyl acetate in hexanes with 1% TEA).
-
Pour the slurry into the column and allow the silica to pack evenly, draining the excess solvent until it is just above the silica bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve your crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
If using a gradient, gradually increase the percentage of ethyl acetate in your mobile phase.
-
Collect fractions in test tubes or a fraction collector.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
-
Protocol 2: Recrystallization
Recrystallization can be used as a final purification step after column chromatography to achieve higher purity.
-
Solvent Selection:
-
Test the solubility of your purified compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or an ethanol/water mixture) at room temperature and at the solvent's boiling point.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.[12] Ethanol or an ethanol/water mixture is often a good choice for aminopyrimidines.[12]
-
-
Procedure:
-
Place the solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualizations
Caption: Experimental Workflow for Column Chromatography Purification.
References
- 1. chembk.com [chembk.com]
- 2. CAS 39268-74-1: this compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 9. biotage.com [biotage.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Purification [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 5-Ethoxypyrimidin-2-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 5-Ethoxypyrimidin-2-amine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in achieving high purity of this compound.
Physicochemical Properties and Solubility Data
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [1] |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol | [1] |
| Melting Point | Approximately 164-169 °C | [1] |
| Water Solubility | Low | [1] |
| Organic Solvent Solubility | Soluble in alcohols and ketones | [1] |
Suggested Solvents for Initial Screening: Based on the general solubility of pyrimidine derivatives, the following solvents are recommended for initial screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Acetonitrile
-
Water (for mixed solvent systems)
-
Hexanes or Heptane (as an anti-solvent)
Experimental Protocols
A successful recrystallization relies on the principle that the compound of interest is highly soluble in a hot solvent and poorly soluble in the same solvent when cold.
Protocol 1: Solvent Screening
-
Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent from the suggested list dropwise (e.g., 0.5 mL). Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the test tubes that showed poor solubility at room temperature. Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature. A good solvent will show significant crystal formation upon cooling.
-
Ice Bath: If no crystals form at room temperature, place the test tubes in an ice bath to induce crystallization.
-
Solvent Selection: The best solvent is one that dissolves the compound completely when hot but results in a high yield of crystals upon cooling. If no single solvent is ideal, consider a two-solvent (solvent/anti-solvent) system.
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with continuous stirring. Add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[2]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Troubleshooting Guide
Q1: My this compound is not dissolving in the hot solvent.
A1:
-
Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may be a poor choice for your compound. Refer to the solvent screening protocol to find a more suitable solvent.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved, proceed with hot filtration to remove the insoluble matter.
Q2: No crystals have formed after cooling the solution.
A2:
-
Solution is Not Supersaturated: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound and then allow it to cool again.[3]
-
Supersaturation without Nucleation: The solution may be supersaturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a seed crystal of the pure compound.
-
Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent/anti-solvent system may be necessary.
Q3: The compound has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration and allow it to cool slowly again.[4]
-
Lower the Cooling Temperature: Ensure the solution cools to a temperature below the melting point of your compound before crystal formation begins.
-
Change Solvents: Select a solvent with a lower boiling point.
Q4: The yield of recrystallized product is very low.
A4:
-
Too Much Solvent: Using a large excess of solvent will result in a significant amount of your compound remaining in the mother liquor.[3]
-
Premature Crystallization: The compound may have crystallized during hot filtration. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the crystals with solvent that is not ice-cold can dissolve some of your product.
Q5: The recrystallized crystals are colored.
A5:
-
Co-crystallization of Impurities: The colored impurity may have similar solubility properties to your compound.
-
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2] Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is very soluble at high temperatures and poorly soluble at low temperatures. Based on its chemical structure and general information, polar protic solvents like ethanol or methanol are good starting points for screening.[1] A definitive "best" solvent must be determined experimentally using a solvent screening protocol.
Q2: How can I improve the purity of my final product?
A2:
-
Slow Cooling: Allow the solution to cool as slowly as possible to promote the formation of a well-ordered crystal lattice that excludes impurities.[3]
-
Second Recrystallization: If the initial recrystallization does not yield a product of the desired purity, a second recrystallization can be performed.
-
Proper Washing: Ensure the collected crystals are washed with a minimal amount of ice-cold solvent to remove any impurities adhering to the crystal surface.
Q3: How do I know if my recrystallized this compound is pure?
A3:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). The melting point of pure this compound is reported to be around 164-169 °C.[1] A broad melting range indicates the presence of impurities.
-
Chromatographic Techniques: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to assess purity.
-
Spectroscopic Analysis: NMR and IR spectroscopy can confirm the structure and identify any remaining impurities.
Visualizations
The following diagrams illustrate the experimental workflow for recrystallization and a decision tree for troubleshooting common issues.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Overcoming Solubility Challenges with 5-Ethoxypyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using 5-Ethoxypyrimidin-2-amine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to light yellow crystalline powder. It exhibits low solubility in water but is soluble in various organic solvents, particularly polar aprotic and alcoholic solvents.[1][2] Its melting point is in the range of 164-169 °C.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What initial steps can I take?
A2: For initial troubleshooting, consider the following:
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF, DMSO, and THF, or alcohols like ethanol and methanol are generally good starting points.[1][2]
-
Heating: Gently warming the mixture can significantly increase the solubility of this compound.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
-
Stirring: Ensure vigorous stirring to maximize the contact between the solid and the solvent.
Q3: Can pH be adjusted to improve the solubility of this compound?
A3: Yes, as an amine, the solubility of this compound is pH-dependent. In acidic conditions, the amino group can be protonated to form a more soluble salt. A small amount of a suitable acid can be added to the reaction mixture if the reaction conditions tolerate it. However, be mindful that a change in pH can affect the reactivity of your other reagents and the stability of the product.
Q4: Are there any recommended co-solvents to improve the solubility of this compound in less polar solvents?
A4: Yes, using a co-solvent system can be very effective. For reactions in less polar solvents like toluene or dioxane, adding a small amount of a polar aprotic solvent such as DMF or DMSO can significantly enhance the solubility of this compound. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring the reaction progress.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Issue: Poor solubility of this compound in the reaction mixture (e.g., toluene/water, dioxane/water) leading to low yields or stalled reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Solutions:
| Strategy | Details | Considerations |
| Solvent System Modification | Switch to a more polar solvent system like DMF/water or THF/water. The use of a co-solvent can help dissolve all reactants. | Ensure the chosen solvent is compatible with all reaction components and stable at the reaction temperature. |
| Temperature Increase | Gradually increase the reaction temperature. Many Suzuki reactions are tolerant of higher temperatures (up to 110 °C or higher with appropriate solvents). | Monitor for potential degradation of starting materials, reagents, or products at elevated temperatures. |
| Ligand and Base Optimization | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the reaction even with challenging substrates. Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and well-dispersed. | Ligand and base choice can be substrate-dependent. A small screening of different combinations may be necessary. |
Buchwald-Hartwig Amination
Issue: this compound fails to dissolve completely in common solvents like toluene or dioxane, resulting in poor reaction kinetics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Solutions:
| Strategy | Details | Considerations |
| Solvent Selection | Consider using THF or tert-butanol, which are also common solvents for this reaction and may offer better solubility for the aminopyrimidine. | Solvent choice can influence the catalytic cycle; some trial and error may be needed. |
| Use of a Co-solvent | Add a small amount of DMF or DMSO to your primary solvent (toluene or dioxane) to create a more polar environment. | Be aware that co-solvents can sometimes complicate product purification. |
| Ligand Selection | Employ bulky biarylphosphine ligands (e.g., RuPhos, XPhos) that are known to be effective for coupling with heteroaromatic amines. | The choice of ligand is critical and can significantly impact reaction success. |
| Base Considerations | Use a soluble organic base or a very finely ground inorganic base to ensure it does not hinder the dissolution of other components. | The strength and solubility of the base can affect reaction kinetics. |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility in a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for addressing the poor solubility of this compound in a typical Suzuki-Miyaura coupling reaction.
Reaction Scheme:
-
This compound (as the halide, e.g., 2-bromo-5-ethoxypyrimidine) + Arylboronic acid
Materials:
-
2-Bromo-5-ethoxypyrimidine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G3)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent system: Toluene and Water (initial)
-
Co-solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vessel, add 2-bromo-5-ethoxypyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Troubleshooting Step: If the 2-bromo-5-ethoxypyrimidine does not fully dissolve at room temperature, begin to slowly heat the mixture to 50-60 °C with vigorous stirring.
-
Troubleshooting Step: If the starting material is still not fully dissolved, add DMF as a co-solvent dropwise until a homogeneous solution is achieved. Do not exceed 20% v/v of DMF initially.
-
Increase the temperature to the desired reaction temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram:
Caption: Experimental workflow for a Suzuki coupling with solubility troubleshooting.
Protocol 2: General Procedure for Improving Solubility in a Buchwald-Hartwig Amination
This protocol provides a general method for addressing solubility issues of this compound when used as a coupling partner in a Buchwald-Hartwig amination.
Reaction Scheme:
-
Aryl halide + this compound
Materials:
-
Aryl halide (e.g., aryl bromide)
-
This compound
-
Palladium pre-catalyst (e.g., RuPhos-Pd-G3)
-
Base (e.g., NaOtBu or LHMDS)
-
Primary Solvent: 1,4-Dioxane
-
Co-solvent: Dimethyl sulfoxide (DMSO)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (1.5 equiv), and the palladium pre-catalyst (1-3 mol%) to an oven-dried reaction tube.
-
Add anhydrous 1,4-dioxane.
-
Troubleshooting Step: If this compound is not fully soluble, add a minimal amount of anhydrous DMSO (e.g., 1-5% v/v) and observe for dissolution. Gentle warming can be applied if necessary.
-
Seal the reaction tube and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by flash column chromatography.
Workflow Diagram:
Caption: Experimental workflow for a Buchwald-Hartwig amination with solubility troubleshooting.
Summary of Solubility Enhancement Strategies
The following table summarizes the key strategies for overcoming solubility issues with this compound in reactions.
| Strategy | Description | Advantages | Disadvantages |
| Solvent Screening | Testing a range of solvents to find one that provides optimal solubility for all reaction components. | Can lead to a completely homogeneous reaction mixture. | May require significant empirical optimization. |
| Co-solvent Addition | Adding a small amount of a highly polar solvent to a less polar reaction medium. | Often a quick and effective solution without drastically changing the bulk solvent properties. | Can complicate purification; may affect reaction kinetics. |
| Temperature Increase | Heating the reaction mixture to increase the solubility of the reactants. | Simple to implement and often effective. | Risk of thermal degradation of reactants, products, or catalyst. |
| pH Adjustment | Modifying the pH of the reaction medium to ionize the amine and increase its solubility. | Can dramatically increase solubility in aqueous or protic media. | Limited to reactions tolerant of acidic or basic conditions; can alter reactivity. |
By systematically applying these troubleshooting strategies and utilizing the provided protocols as a starting point, researchers can effectively overcome the solubility challenges associated with this compound and achieve successful reaction outcomes.
References
Technical Support Center: Synthesis of 5-Ethoxypyrimidin-2-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 5-ethoxypyrimidin-2-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound derivatives?
A1: The most common synthetic strategies for preparing this compound derivatives involve the construction of the pyrimidine ring or the modification of a pre-existing pyrimidine scaffold. Key methods include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a leaving group (e.g., a halogen) on the pyrimidine ring is displaced by an amine. For instance, reacting a 2-halo-5-ethoxypyrimidine with a desired amine can yield the target product. The pyrimidine ring's electron-deficient nature facilitates this reaction.
-
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. This reaction couples an aryl or heteroaryl halide (like a 2-bromo-5-ethoxypyrimidine) with an amine in the presence of a palladium catalyst and a suitable ligand.[1]
-
Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form C-N bonds between an aryl halide and an amine. While it often requires higher temperatures than palladium-catalyzed methods, it can be a useful alternative.[2]
-
Ring-forming Reactions: Building the pyrimidine ring from acyclic precursors is another approach. This can involve the condensation of a three-carbon unit with a guanidine derivative.
Q2: I am observing a low yield in my synthesis of a this compound derivative. What are the potential causes?
A2: Low yields are a common issue in pyrimidine synthesis and can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. Extending the reaction time or moderately increasing the temperature might be necessary.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst (if applicable) is critical. A solvent that does not fully dissolve the reactants can hinder the reaction rate. The strength and stoichiometry of the base can also significantly impact the yield.
-
Side Reactions: The formation of unwanted byproducts consumes starting materials and reduces the yield of the desired product.
-
Purity of Reagents: Impurities in the starting materials can interfere with the reaction or poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous if the reaction is moisture-sensitive.[3]
-
Product Degradation: The desired product might be unstable under the reaction or workup conditions.
Q3: What are the common side reactions to look out for during the synthesis of this compound derivatives?
A3: Several side reactions can occur, leading to impurities and lower yields. These include:
-
Hydrolysis: The ethoxy group on the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or strongly basic conditions, leading to the corresponding 5-hydroxypyrimidine derivative. It is important to use anhydrous conditions if the reaction is sensitive to moisture.[4]
-
Over-alkylation/arylation: In reactions involving N-alkylation or N-arylation, the product can sometimes react further to give di-substituted products, especially if the product amine is more nucleophilic than the starting amine.
-
N- vs. O-alkylation: For substrates with multiple nucleophilic sites, such as those containing hydroxyl or amide groups, a mixture of N-alkylated and O-alkylated products can be formed.[5][6] The choice of solvent and base can influence the selectivity.
-
Dimerization: Under certain conditions, pyrimidine derivatives can undergo dimerization or polymerization.[7]
-
Formation of Byproducts from Reagents: For example, in Buchwald-Hartwig aminations, side reactions involving the phosphine ligands can occur.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst (for cross-coupling reactions) | Use a fresh batch of catalyst and ligand. Ensure proper handling and storage under an inert atmosphere. Consider using a pre-catalyst. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while others may proceed at room temperature. Monitor for product formation and potential degradation at different temperatures.[3] |
| Inappropriate Solvent | The solvent should be able to dissolve all reactants to a reasonable extent. Screen different anhydrous solvents if solubility is an issue. |
| Incorrect Base | The choice of base is crucial. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3). The base strength should be appropriate for the specific amine and halide. |
| Poor Quality Starting Materials | Purify starting materials before use. Ensure that any reactive functional groups that might interfere with the reaction are appropriately protected. |
Issue 2: Formation of Multiple Products (Impurity Profile)
| Observed Impurity | Potential Cause | Suggested Mitigation Strategy |
| 5-Hydroxypyrimidin-2-amine derivative | Hydrolysis of the ethoxy group. | Conduct the reaction under strictly anhydrous conditions using dry solvents and an inert atmosphere. Avoid prolonged exposure to acidic or strongly basic aqueous conditions during workup.[4] |
| Di-arylated or di-alkylated amine | Over-reaction of the product. | Use a slight excess of the amine nucleophile (e.g., 1.1-1.2 equivalents). Control the reaction temperature and time carefully to minimize further reaction of the product. |
| O-alkylated/arylated isomer | Competing reaction at another nucleophilic site. | Modify the reaction conditions. For example, in alkylations, the choice of a "hard" or "soft" alkylating agent and the counter-ion of the base can influence the N/O selectivity.[6] Polar aprotic solvents often favor N-alkylation. |
| Unreacted Starting Halopyrimidine | Incomplete reaction. | Increase reaction time and/or temperature. Ensure the catalyst is active and the stoichiometry of the reagents is correct. |
| Dimerized Pyrimidine | Side reaction under specific conditions (e.g., radical or photochemical). | Ensure the reaction is performed in the dark if light-sensitive. Degas the solvent to remove oxygen which can sometimes promote side reactions. |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-5-ethoxypyrimidin-2-amine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of a 2-halo-5-ethoxypyrimidine.
Materials:
-
2-Bromo-5-ethoxypyrimidine (1.0 eq)
-
Aryl amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)2, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add 2-bromo-5-ethoxypyrimidine and the aryl amine.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound Derivative via SNAr Reaction
This protocol outlines a general procedure for the nucleophilic aromatic substitution of a 2-chloro-5-ethoxypyrimidine with an amine.
Materials:
-
2-Chloro-5-ethoxypyrimidine (1.0 eq)
-
Amine (1.5 eq)
-
Triethylamine (2.0 eq) or another suitable base
-
Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-ethoxypyrimidine in the chosen anhydrous solvent.
-
Add the amine and the base to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove the base hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield
References
- 1. mdpi.com [mdpi.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 5-Ethoxypyrimidin-2-amine for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 5-Ethoxypyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route for this compound?
A scalable two-step synthesis is a common approach. The first step involves the bromination of 2-aminopyrimidine to produce the key intermediate, 2-amino-5-bromopyrimidine. The second step is a copper-catalyzed Ullmann condensation of this intermediate with ethanol in the presence of a base to yield the final product, this compound.
Q2: What are the critical parameters to control during the bromination of 2-aminopyrimidine?
The critical parameters for the bromination step include reaction temperature, the choice of brominating agent, and the stoichiometry. Careful control of these factors is necessary to minimize the formation of di-brominated and other impurities, which can complicate purification.
Q3: What are the key challenges in the Ullmann condensation step for this synthesis?
The primary challenges in the Ullmann condensation include achieving complete conversion of the starting material, preventing side reactions such as debromination or the formation of phenolic byproducts, and ensuring the efficient removal of the copper catalyst from the final product. The choice of copper catalyst, ligand, base, and solvent are all critical for a successful and high-yielding reaction.
Q4: How can I purify the final product, this compound, at a preclinical scale?
For preclinical scale purification, recrystallization is often the most cost-effective and scalable method. A suitable solvent system must be identified to ensure high recovery of the pure product. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for high-purity requirements, although this method is generally more expensive and less scalable than recrystallization.
Troubleshooting Guides
Synthesis of 2-amino-5-bromopyrimidine (Intermediate)
Issue 1: Low Yield of 2-amino-5-bromopyrimidine
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction stalls, consider a slight increase in reaction time or temperature. |
| Suboptimal Brominating Agent | - N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.- Ensure the NBS is of high purity and stored under dry conditions. |
| Incorrect Stoichiometry | - Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.- Avoid a large excess to minimize the formation of di-brominated byproducts. |
| Loss during Work-up | - The product has some water solubility. Minimize the volume of aqueous washes during the work-up procedure.- Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to maximize the recovery of the amine product in the organic layer. |
Issue 2: Formation of Impurities (e.g., dibromo- and starting material)
| Potential Cause | Suggested Solution |
| Over-bromination | - Maintain a controlled reaction temperature, typically at or below room temperature, to improve selectivity.- Add the brominating agent portion-wise to the reaction mixture to avoid localized high concentrations. |
| Incomplete Reaction | - As mentioned above, ensure sufficient reaction time and appropriate stoichiometry of the brominating agent. |
| Difficult Purification | - If impurities are difficult to remove by simple filtration, consider a recrystallization step for the crude intermediate.- Column chromatography can be used for smaller scales but may be less practical for large-scale preclinical batches. |
Synthesis of this compound (Final Product) via Ullmann Condensation
Issue 1: Low Conversion of 2-amino-5-bromopyrimidine
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | - Use a high-purity source of a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).- Ensure the catalyst is stored under an inert atmosphere to prevent oxidation.- Consider using a ligand, such as 1,10-phenanthroline or L-proline, to stabilize the copper catalyst and enhance its reactivity. |
| Insufficient Base Strength or Solubility | - Sodium ethoxide is the reactant and base in this reaction. Ensure it is freshly prepared or of high quality.- Use a sufficient excess of sodium ethoxide (e.g., 2-3 equivalents) to drive the reaction forward. |
| Suboptimal Reaction Temperature | - Ullmann reactions often require elevated temperatures. Optimize the reaction temperature, typically in the range of 80-120 °C.- Monitor for potential decomposition of starting materials or product at higher temperatures. |
| Inappropriate Solvent | - Anhydrous ethanol often serves as both the reactant and solvent. Ensure the ethanol is of high purity and low water content.- In some cases, a high-boiling point aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used in conjunction with sodium ethoxide. |
Issue 2: Formation of Side Products (e.g., debromination, phenol formation)
| Potential Cause | Suggested Solution |
| Presence of Water | - Ensure all reagents and solvents are anhydrous. Water can lead to the formation of 2-amino-5-hydroxypyrimidine as a byproduct.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Decomposition of Reactants or Product | - Avoid excessively high reaction temperatures or prolonged reaction times, which can lead to decomposition.- Optimize the temperature to a point where the reaction proceeds at a reasonable rate without significant degradation. |
| Catalyst-Mediated Side Reactions | - The choice of ligand can influence the selectivity of the reaction. Screen different ligands if side product formation is a significant issue. |
Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromopyrimidine
A detailed protocol for the synthesis of 2-aminopyrimidine derivatives can be adapted for this step.[1][2]
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminopyrimidine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-amino-5-bromopyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity for the next step.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of this compound
Materials:
-
2-amino-5-bromopyrimidine
-
Sodium metal
-
Anhydrous Ethanol
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (optional ligand)
-
Ammonium hydroxide solution
-
Ethyl acetate
Procedure:
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (2.5 eq) to anhydrous ethanol under an inert atmosphere.
-
To this solution, add 2-amino-5-bromopyrimidine (1.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq, if used).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and quench by the addition of an aqueous solution of ammonium hydroxide to complex with the copper catalyst.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or preparative HPLC.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-75% |
| Purity (by HPLC) | >99% (after purification) |
Visualizations
Caption: Overall workflow for the scalable synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Ullmann condensation step.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with 2-Aminopyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during palladium-catalyzed cross-coupling reactions involving 2-aminopyrimidine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My cross-coupling reaction with a 2-aminopyrimidine substrate is showing low to no conversion. What are the primary reasons for this?
A1: Low or no conversion in cross-coupling reactions with 2-aminopyrimidines is a frequent challenge. The inherent electronic properties of the substrate are often the root cause. The key areas to investigate include:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyrimidine ring's nitrogen atoms and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can inhibit the catalyst or lead to the formation of inactive palladium species, thereby stalling the catalytic cycle.[1]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand may not be sterically or electronically suitable to promote the reaction with an electron-rich and potentially coordinating substrate like 2-aminopyrimidine.
-
Incorrect Base Selection: The choice and strength of the base are crucial. An unsuitable base may not be effective in the transmetallation step or could lead to side reactions.
-
Poor Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to impurities. The presence of oxygen or moisture in the solvent or reagents can deactivate the catalyst.[1] Starting materials should be of high purity.
-
Inadequate Reaction Conditions: Sub-optimal temperature and reaction time can significantly impact the reaction outcome. Many of these coupling reactions require elevated temperatures to proceed efficiently.[1]
Suzuki-Miyaura Coupling
Q2: I'm observing significant amounts of protodeboronation of my boronic acid in a Suzuki-Miyaura reaction with a 2-aminopyrimidine. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaromatic boronic acids. To mitigate this, consider the following strategies:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and less prone to protodeboronation than their corresponding boronic acids.
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried and the reaction is performed under a strictly inert atmosphere to exclude moisture.
-
Choice of Base: The nature of the base can influence the rate of protodeboronation. Screening different bases, including weaker inorganic bases like K₃PO₄ or Cs₂CO₃, may be beneficial.
Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of a halo-2-aminopyrimidine is not proceeding. What specific factors should I consider?
A3: Besides the general issues mentioned in Q1, the Buchwald-Hartwig amination of 2-aminopyrimidines has its own set of challenges:
-
N-H Acidity and Competitive Binding: The N-H proton of the 2-amino group can be acidic and may interact with the base. Furthermore, the starting material itself can act as a ligand, leading to catalyst inhibition.
-
Ligand Selection: For challenging substrates like 2-aminopyrimidines, bulky and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often more effective. These ligands can promote the crucial reductive elimination step and stabilize the active catalytic species.
-
Base Compatibility: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, their compatibility with other functional groups on your substrate must be considered. Weaker bases may be used, but often require higher temperatures.
Heck Coupling
Q4: I am attempting a Heck reaction with a 2-aminopyrimidine halide and an alkene, but the reaction is sluggish and gives low yields. What can I do to improve it?
A4: The Heck reaction with electron-rich heteroaryl halides like 2-aminopyrimidines can be challenging. Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: Standard Heck conditions may not be optimal. Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step, which can be slow for electron-rich halides.[1]
-
Base Selection: The base is crucial for regenerating the active Pd(0) catalyst. Organic bases like triethylamine or inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can significantly affect the reaction rate and yield.
-
Solvent: Polar aprotic solvents like DMF or NMP are often effective for Heck reactions.
-
Alkene Partner: Electron-deficient alkenes are generally more reactive in the Heck reaction. If you are using an electron-rich alkene, the reaction may require more forcing conditions.
Role of N-H Protection
Q5: Should I protect the amino group of my 2-aminopyrimidine before performing a cross-coupling reaction?
A5: The decision to protect the 2-amino group depends on the specific reaction and the coupling partners.
-
Potential for N-Arylation: In some cases, particularly in Buchwald-Hartwig aminations, the unprotected N-H group can undergo competitive N-arylation, leading to undesired side products.
-
Improved Solubility and Reactivity: N-protection can sometimes improve the solubility of the substrate and prevent catalyst inhibition by the amino group's lone pair.
-
Added Synthetic Steps: However, protection and subsequent deprotection add extra steps to your synthesis, which may reduce the overall yield.
-
Successful Couplings with Unprotected Aminopyrimidines: Many successful cross-coupling reactions with unprotected 2-aminopyrimidines have been reported, often by carefully selecting the ligand and reaction conditions. It is often worthwhile to first attempt the reaction without a protecting group.
Data Presentation: Comparative Performance of Catalysts, Ligands, and Bases
The following tables provide an overview of the performance of different catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates analogous to 2-aminopyrimidines. Please note that the data is compiled from various literature sources and direct comparison should be made with caution as reaction conditions may vary. These tables are intended to serve as a guide for reaction optimization.
Table 1: Ligand Comparison for Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Moderate |
| 2 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | High |
| 3 | XPhos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | High |
| 4 | RuPhos | Pd G3 | K₃PO₄ | t-BuOH/H₂O | 80 | Very High |
Table 2: Base Comparison for Buchwald-Hartwig Amination of Bromopyrimidines
| Entry | Base | Ligand | Palladium Source | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu | Xantphos | Pd(OAc)₂ | Toluene | 110 | High |
| 2 | LHMDS | BrettPhos | Pd G3 | THF | 80 | High |
| 3 | Cs₂CO₃ | RuPhos | Pd₂(dba)₃ | 1,4-Dioxane | 120 | Moderate-High |
| 4 | K₃PO₄ | XPhos | Pd(OAc)₂ | t-BuOH | 100 | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Amino-halopyrimidine
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-amino-halopyrimidine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add the degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Amino-halopyrimidine
-
Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv).
-
Reagent Addition: Add the 2-amino-halopyrimidine (1.0 equiv) and the amine coupling partner (1.1 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by flash chromatography.
Protocol 3: General Procedure for Heck Coupling of a 2-Amino-halopyrimidine [2]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 2-amino-halopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 6 mol%).[2]
-
Reagent and Solvent Addition: Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 1.5 equiv), and the alkene (1.2 equiv).[2]
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 24 hours.[2] Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]
-
Purification: Purify the crude product by column chromatography.[2]
Visualizations
Caption: A troubleshooting decision tree for a failing cross-coupling reaction.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
Stability of 5-Ethoxypyrimidin-2-amine under different reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Ethoxypyrimidin-2-amine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in chemical reactions.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing) of solid compound upon storage | Photodegradation or oxidation. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[1] |
| Low yield in reactions involving acidic conditions | Acid-catalyzed hydrolysis of the ethoxy group or the pyrimidine ring. The amino group can also be protonated, affecting its nucleophilicity.[2][3][4] | Use milder acidic conditions or a non-aqueous solvent if possible. Consider using a protective group for the amine functionality. Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time and minimize degradation. |
| Inconsistent reaction outcomes in protic solvents | The compound has low solubility in water but is soluble in polar organic solvents like alcohols.[5] The amino group can engage in hydrogen bonding, affecting reactivity.[5][6] | Use anhydrous polar aprotic solvents such as THF, DMF, or acetonitrile. If a protic solvent is necessary, consider using a co-solvent to improve solubility and consistency. |
| Degradation observed when using certain organic solvents | Primary amines can react with ketones (e.g., acetone).[6] Incompatibility with chloroform and carbon tetrachloride has been noted for amines.[6] | Avoid using acetone, chloroform, and carbon tetrachloride as solvents. Opt for more inert solvents like ethers (e.g., THF, dioxane), hydrocarbons (e.g., toluene), or amides (e.g., DMF). |
| Formation of unexpected byproducts during oxidation reactions | The pyrimidine ring and the amino group are susceptible to oxidation. Oxidizing agents can lead to a variety of degradation products.[7][8] | Use controlled oxidation conditions with milder oxidizing agents. Perform the reaction at a low temperature and monitor for byproduct formation. Consider deoxygenating the solvent and running the reaction under an inert atmosphere. |
| Compound degradation at elevated temperatures | Thermal decomposition of the molecule. Amines can undergo thermal degradation, especially in the presence of CO2 or other reactants.[9][10][11] | Conduct reactions at the lowest effective temperature. If high temperatures are required, minimize the reaction time. Perform a small-scale thermal stability test to determine the decomposition temperature of the compound in the specific reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dark, and dry place.[1] It is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[1]
Q2: How stable is this compound in acidic and basic solutions?
A2:
-
Acidic Conditions: The presence of an amino group suggests that this compound will be protonated in acidic solutions, which can affect its reactivity and stability.[5] Aminal structures, which have some similarities to the pyrimidine core, are known to undergo acid-catalyzed hydrolysis.[2] Therefore, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation.
-
Basic Conditions: The amino group may exhibit basic properties.[5] Generally, pyrimidine derivatives are more stable under basic conditions than acidic ones. However, strong bases at high temperatures could potentially lead to decomposition.
Q3: What is the expected stability of this compound under oxidative stress?
A3: The 2-amino-5-ethoxypyrimidine structure is susceptible to oxidation. The electron-rich pyrimidine ring and the amino group can be oxidized by common oxidizing agents. It is advisable to keep the compound away from strong oxidizing agents.[12] Forced degradation studies often use hydrogen peroxide to simulate oxidative stress.[13][14]
Q4: Is this compound sensitive to light?
Q5: What solvents are recommended for dissolving this compound?
A5: this compound has low solubility in water but is soluble in organic solvents such as alcohols and ketones.[12] However, primary amines can react with ketones like acetone.[6] Therefore, polar aprotic solvents like DMF, DMSO, and THF, or alcohols like ethanol and methanol are generally suitable.[12][5] Always perform a solubility test on a small scale before proceeding with a large-scale reaction.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the intrinsic stability of a drug substance.[13][14][17] The goal is to achieve 5-20% degradation to reveal potential degradation products and pathways.[14][18]
1. Acid Hydrolysis:
-
Protocol: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Conditions: Incubate the solution at 60°C for 48 hours.
-
Analysis: Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48 hours), neutralize with a suitable base, and analyze by HPLC-UV/MS to determine the percentage of degradation and identify any degradation products.
2. Base Hydrolysis:
-
Protocol: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Conditions: Incubate the solution at 60°C for 48 hours.
-
Analysis: Withdraw samples at regular intervals, neutralize with a suitable acid, and analyze by HPLC-UV/MS.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature for 48 hours, protected from light.
-
Analysis: Withdraw samples at regular intervals and analyze by HPLC-UV/MS.
4. Thermal Degradation:
-
Protocol: Place the solid this compound in a controlled temperature oven.
-
Conditions: Heat at 80°C for 72 hours.
-
Analysis: Dissolve samples taken at different time points in a suitable solvent and analyze by HPLC-UV/MS.
5. Photostability Testing:
-
Protocol: Expose a solution of this compound (in a photostable, transparent container) and the solid compound to a light source according to ICH Q1B guidelines.[15][16]
-
Conditions: The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the samples by HPLC-UV/MS and compare them with a control sample stored in the dark.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Reagent/Condition | Time (hours) | Degradation (%) | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 48 | 15.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 48 | 8.5 | 1 |
| Oxidation | 3% H₂O₂, RT | 48 | 20.1 | 3 |
| Thermal (Solid) | 80°C | 72 | 5.3 | 1 |
| Photolytic (Solution) | ICH Q1B | - | 12.8 | 2 |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
References
- 1. 39268-74-1 CAS MSDS (2-Pyrimidinamine, 5-ethoxy- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Aspects of the chemical stability of mitomycin and porfiromycin in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 39268-74-1: this compound | CymitQuimica [cymitquimica.com]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ijsdr.org [ijsdr.org]
- 18. pnrjournal.com [pnrjournal.com]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Ethoxypyrimidin-2-amine Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the discovery of novel therapeutic agents. Among these, 5-ethoxypyrimidin-2-amine and its derivatives have garnered significant attention for their diverse biological activities, particularly in the realm of oncology. This guide provides a comprehensive comparison of the biological performance of various pyrimidin-2-amine derivatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
The core structure of this compound serves as a versatile template for the development of potent and selective inhibitors of key cellular targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This guide will delve into the anticancer activities of several pyrimidin-2-amine derivatives, with a focus on their efficacy as kinase inhibitors.
Comparative Biological Activity of Pyrimidin-2-amine Derivatives
The following tables summarize the in vitro biological activities of a series of pyrimidin-2-amine derivatives, highlighting their inhibitory potency against specific kinases and their anti-proliferative effects on various cancer cell lines. This data has been compiled from peer-reviewed studies to provide a clear and objective comparison.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidin-2-amine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Series 1: PLK4 Inhibitors | |||
| 3b | PLK4 | 0.0312 | [1] |
| 3r | PLK4 | 0.0174 | [1] |
| 8h | PLK4 | 0.0067 | [1] |
| Series 2: Aurora Kinase Inhibitors | |||
| 22 | Aurora A | 0.0093 | [2] |
| 22 | Aurora B | 0.0028 | [2] |
| 18 (CYC116) | Aurora A | 0.0080 (Ki) | [3] |
| 18 (CYC116) | Aurora B | 0.0092 (Ki) | [3] |
| Series 3: JAK2 Inhibitors | |||
| A8 | JAK2 | 0.005 | [4] |
| A8 | JAK1 | 0.193 | [4] |
| A8 | JAK3 | 0.273 | [4] |
| A8 | TYK2 | 0.206 | [4] |
Table 2: Anti-proliferative Activity of Pyrimidin-2-amine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Series 1: PLK4 Inhibitors | ||||
| 8h | MCF-7 | Breast Cancer | Not specified, but showed excellent antiproliferative activity | [1] |
| 8h | BT474 | Breast Cancer | Not specified, but showed excellent antiproliferative activity | [1] |
| 8h | MDA-MB-231 | Breast Cancer | Not specified, but showed excellent antiproliferative activity | [1] |
| Series 2: Aurora Kinase Inhibitors | ||||
| 22 | HeLa | Cervical Cancer | 0.89 | [2] |
| 22 | A549 | Lung Cancer | 1.23 | [2] |
| 22 | MCF-7 | Breast Cancer | 11.41 | [2] |
| 22 | HCT116 | Colon Cancer | 2.36 | [2] |
| Series 3: JAK2 Inhibitors | ||||
| A8 | Ba/F3-JAK2V617F | Murine Pro-B Cells | Not specified, but induced apoptosis | [4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., PLK4, Aurora A/B, JAK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Initiation of Reaction: Add the kinase reaction mixture to each well, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format. For example, in a luminescence-based assay, a reagent is added that measures the amount of ATP consumed.
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to the controls. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Caption: PLK4 signaling pathway and the inhibitory action of pyrimidin-2-amine derivatives.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Ethoxypyrimidin-2-amine and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 5-ethoxypyrimidin-2-amine and its analogs. The following sections detail the biological activity, experimental protocols, and relevant signaling pathways associated with this class of compounds, supported by experimental data.
Introduction
This compound and its analogs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine scaffold is a common feature in many biologically active molecules, including approved drugs. The substitutions on the pyrimidine ring, such as the ethoxy group at the 5-position and the amino group at the 2-position, play a crucial role in determining the compound's pharmacological profile. This guide focuses on the comparative analysis of these compounds, particularly their potential as enzyme inhibitors.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of this compound and its analogs against β-glucuronidase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R Group (at position 5) | IC50 (µM) against β-glucuronidase[1][2] |
| 1 | -OCH3 (methoxy) | Inactive |
| 2 | -OC2H5 (ethoxy) | Inactive |
| 3 | -OC3H7 (propoxy) | Inactive |
| 4 | -OC4H9 (butoxy) | 72.0 ± 6.20 |
| 5 | -OC8H17 (octyloxy) | 126.43 ± 6.16 |
Note: The data indicates that the length of the alkoxy chain at the 5-position of the 2-aminopyrimidine core significantly influences the inhibitory activity against β-glucuronidase. While shorter alkoxy chains (methoxy, ethoxy, propoxy) resulted in inactive compounds, a butoxy group showed the highest potency among the tested analogs.
Experimental Protocols
A detailed methodology for the key experiments cited is provided below to ensure reproducibility and facilitate further research.
β-Glucuronidase Inhibition Assay[3][4][5][6]
This assay is used to determine the in vitro inhibitory activity of the synthesized compounds against β-glucuronidase.
Materials:
-
β-Glucuronidase enzyme solution (from E. coli)
-
p-Nitrophenyl-β-D-glucuronide (substrate)
-
0.1 M Acetate buffer (pH 7.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
D-saccharic acid 1,4-lactone (standard inhibitor)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and the standard inhibitor.
-
Dilute the β-glucuronidase enzyme in acetate buffer to the desired concentration.
-
Prepare the substrate solution by dissolving p-nitrophenyl-β-D-glucuronide in acetate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 185 µL of 0.1 M acetate buffer (pH 7.0).
-
Add 5 µL of the test compound solution (or solvent for control).
-
Add 10 µL of the β-glucuronidase enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the p-nitrophenyl-β-D-glucuronide substrate solution to each well.
-
The total reaction volume in each well is 250 µL.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is measured continuously or at specific time points to determine the rate of p-nitrophenol production.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test sample) / Absorbance of control ] x 100
-
The IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compounds.
-
Signaling Pathway Visualization
The following diagrams illustrate key signaling pathways that can be targeted by pyrimidine derivatives. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and its analogs.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[3][4][5][6][7] Many pyrimidine derivatives have been developed as inhibitors of JAK kinases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine derivatives.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[8][9][10][11][12] Dysregulation of this pathway is implicated in various diseases, including cancer.
Caption: The TGF-β signaling pathway and potential inhibition by pyrimidine derivatives.
Conclusion
This comparative guide provides a foundational understanding of this compound and its analogs. The presented data highlights the importance of structural modifications, particularly at the 5-position of the pyrimidine ring, in determining biological activity. The detailed experimental protocol for the β-glucuronidase inhibition assay offers a standardized method for future screening of similar compounds. Furthermore, the visualization of the JAK-STAT and TGF-β signaling pathways provides a framework for investigating the potential mechanisms of action of these pyrimidine derivatives. Further research is warranted to expand the structure-activity relationship studies and to explore the therapeutic potential of this promising class of compounds in various disease models.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the TGF-β signaling pathway: an updated patent review (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Substituted Diaminopyrimidines: A Comparative Guide
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to mimic purine bases allows it to interact with the hinge region of various enzymes, making it a versatile template for inhibitor design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted 2,4-diaminopyrimidine analogues, a class of compounds extensively investigated for their potential as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and various kinases. Understanding the impact of substitutions at the 5-position is crucial for optimizing potency and selectivity.
Comparative Biological Activity of 5-Substituted Diaminopyrimidine Analogues
The biological activity of 5-substituted diaminopyrimidines is highly dependent on the nature of the substituent at the 5-position and the biological target. The following table summarizes the inhibitory activities of several 5-substituted diaminopyrimidine derivatives against different enzymes.
| Compound ID | 5-Substituent | Target Enzyme | IC50 (nM) | Target Organism/Cell Line | Reference |
| A12 | Substituted aryl | Focal Adhesion Kinase (FAK) | Enzyme Assay: Not specified, Cell-based (A549): 130, Cell-based (MDA-MB-231): 94 | Human | [1][2] |
| Trimethoprim | 3,4,5-trimethoxybenzyl | Dihydrofolate Reductase (DHFR) | Varies by organism | Escherichia coli, others | [3][4] |
| Compound 5 | 5-methoxyindolyl | Pneumocystis carinii DHFR | 1000 | Pneumocystis carinii | [5] |
| Compound 10 | Phenyl-substituted anilinomethyl | Pneumocystis carinii DHFR | 640 | Pneumocystis carinii | [5] |
| Series Example | 2-aminobenzyl | Sky Kinase | Good inhibition | Human | [6] |
| Series Example | Thiazol-5-yl | Cyclin-Dependent Kinase 9 (CDK9) | Potent inhibition | Human | [7] |
Key Structure-Activity Relationship Insights:
-
Dihydrofolate Reductase (DHFR) Inhibitors: The classic example is trimethoprim, where the 5-benzyl group with specific methoxy substitutions is crucial for potent and selective inhibition of bacterial DHFR.[3][4] Studies on 5-(substituted benzyl)-2,4-diaminopyrimidines against E. coli DHFR revealed that the molar refractivity of the substituent on the benzyl ring plays a significant role in binding, with an optimal value corresponding to a methoxy group.[3]
-
Kinase Inhibitors: The 5-position of the diaminopyrimidine core is a key vector for achieving potency and selectivity against various kinases.
-
For Focal Adhesion Kinase (FAK) , complex aryl substitutions at the 5-position have yielded potent anti-proliferative activity in cancer cell lines.[1][2]
-
In the case of Sky kinase , 5-carboxamide derivatives with 2-aminobenzyl groups have demonstrated both good inhibitory activity and excellent kinase selectivity.[6]
-
For Cyclin-Dependent Kinase 9 (CDK9) , 5-substituted-4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as potent inhibitors.[7]
-
-
Anti-Tubercular Agents: Suzuki coupling reactions have been employed to introduce various aryl groups at the 5-position of the 2,4-diaminopyrimidine core, leading to compounds with anti-tubercular activity. The nature of these aryl substituents is critical for the observed biological activity.[8]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of structure-activity relationship studies. Below are representative protocols for the synthesis and biological evaluation of 5-substituted diaminopyrimidines.
General Synthesis of 5-Substituted-2,4-Diaminopyrimidines
A common route for the synthesis of 5-substituted-2,4-diaminopyrimidines involves the condensation of a β-substituted propionitrile with guanidine. For more complex substitutions, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are frequently employed.[8]
Example: Suzuki Coupling for 5-Aryl-2,4-Diaminopyrimidines [8]
-
Starting Material: A 5-bromo or 5-iodo-2,4-diaminopyrimidine derivative is used as the starting material.
-
Reaction Conditions: The halo-diaminopyrimidine is reacted with a desired arylboronic acid.
-
Catalyst and Base: A palladium catalyst, such as Pd(dppf)Cl2, and a base, like K2CO3, are used to facilitate the coupling reaction.
-
Solvent: A mixture of solvents, for instance, CH3CN/H2O, is typically used.
-
Purification: The final product is purified using standard techniques like column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is often determined using an in vitro kinase assay.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
Reagents: The assay typically includes the purified kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Detection: The assay readout can be based on various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Cell-Based Anti-Proliferative Assay (MTT Assay)
To evaluate the effect of the compounds on cancer cell viability, a cell-based assay such as the MTT assay is commonly used.[1]
-
Cell Culture: Cancer cell lines with high expression of the target kinase (e.g., A549 and MDA-MB-231 for FAK) are cultured in appropriate media.[1]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Drug Discovery Workflow for 5-Substituted Diaminopyrimidine Inhibitors
Caption: A typical drug discovery workflow for developing 5-substituted diaminopyrimidine inhibitors.
Dihydrofolate Reductase (DHFR) Inhibition Pathway
Caption: Inhibition of the DHFR pathway by 5-substituted 2,4-diaminopyrimidines.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents as potential inhibitors of dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
In vitro kinase selectivity profiling of 5-Ethoxypyrimidin-2-amine derivatives
An Objective Comparison of the In Vitro Kinase Selectivity of Pyrimidin-2-amine Derivatives
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for representative pyrimidin-2-amine derivatives against a panel of selected kinases. Lower IC50 values indicate greater potency. For context, Dasatinib, a multi-kinase inhibitor, is included for comparison.
| Compound ID | Core Scaffold | Primary Target(s) | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Compound 8h | Pyrimidin-2-amine | PLK4 | PLK4 | 6.7 | A potent PLK4 inhibitor.[1] | [1] |
| Compound A8 | 5-methylpyrimidin-2-amine | JAK2 | JAK2 | 5 | Exhibits significant selectivity for JAK2 over other JAK family members.[2] | [2] |
| JAK1 | 193 | ~39-fold selective for JAK2 over JAK1.[2] | [2] | |||
| JAK3 | 273 | ~55-fold selective for JAK2 over JAK3.[2] | [2] | |||
| TYK2 | 206 | ~41-fold selective for JAK2 over TYK2.[2] | [2] | |||
| Dasatinib | Aminopyrimidine derivative | Multi-kinase | ABL1 | < 1 | A broad-spectrum inhibitor targeting multiple tyrosine kinases.[3] | [3] |
| SRC | < 1 | [3] | ||||
| KIT | 5 | [3] | ||||
| PDGFRA | 16 | [3] | ||||
| VEGFR2 | 8 | [3] |
Experimental Protocols
A common and robust method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the enzymatic kinase reaction, which is directly proportional to kinase activity.
ADP-Glo™ Kinase Assay Protocol
-
Reaction Preparation : A kinase reaction buffer is prepared containing the kinase of interest, the appropriate substrate (e.g., a peptide or protein), and necessary cofactors such as MgCl2 and ATP.
-
Compound Addition : The test compounds (e.g., 5-ethoxypyrimidin-2-amine derivatives) are serially diluted to various concentrations and added to the reaction mixture. A DMSO control is included as a reference for 100% kinase activity.[3]
-
Kinase Reaction Initiation : The reaction is initiated by the addition of ATP.[3] The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).[3]
-
Reaction Termination and ATP Depletion : An equal volume of ADP-Glo™ Reagent is added to each reaction well. This reagent simultaneously terminates the kinase reaction and depletes any remaining, unconsumed ATP.[3] This step is typically followed by a 40-minute incubation at room temperature.[3]
-
ADP to ATP Conversion and Signal Detection : A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP.[3] This newly synthesized ATP fuels a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity. The plate is incubated for 30-60 minutes before reading the luminescence on a plate reader.[3]
-
Data Analysis : The luminescent signal is converted to percent inhibition relative to the DMSO control. IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate a typical experimental workflow for kinase profiling and a key signaling pathway often targeted by pyrimidine-based inhibitors.
Caption: Experimental workflow for in vitro kinase selectivity profiling.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Unveiling the Potential of 5-Ethoxypyrimidin-2-amine Based Inhibitors: A Comparative Analysis
For Immediate Release
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold has consistently emerged as a privileged structure, forming the core of numerous approved and investigational drugs. Among these, derivatives of 5-Ethoxypyrimidin-2-amine are gaining attention for their potential to selectively target key kinases implicated in cancer and other diseases. This guide provides a comparative overview of the efficacy of novel inhibitors built upon this specific chemical framework, supported by available preclinical data.
Comparative Efficacy of 5-Alkoxypyrimidin-2-amine Derivatives
While direct head-to-head comparative studies on a wide range of this compound based inhibitors are limited in publicly accessible literature, analysis of related compounds with alkoxy substitutions at the 5-position provides valuable insights into their structure-activity relationships (SAR). The following table summarizes the inhibitory activities of representative compounds against various kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (Cell Line) | Cellular Potency (GI50/IC50 in nM) |
| Compound 1 | LRRK2 | 7 | pSer935 LRRK2 Assay (Mouse Brain) | N/A |
| Compound 8h | PLK4 | 6.7 | Proliferation Assay (MCF-7) | 480 |
| CYC116 | Aurora A | 8 (Ki) | Cytotoxicity Assay (NCI-H460) | 150 |
| Aurora B | 9.2 (Ki) |
Note: Compound 8h is a pyrimidin-2-amine derivative without a 5-ethoxy group, included for structural and target-based comparison. CYC116 is an N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative, included as a benchmark for potent kinase inhibition by a related pyrimidine scaffold.
Insights into Structure-Activity Relationship (SAR)
The available data, though not exclusively on this compound derivatives, suggests that the 2-amino-pyrimidine core is a critical pharmacophore for ATP-competitive kinase inhibition. The substitution at the 5-position with an ethoxy or other alkoxy group can influence potency and selectivity. For instance, in a series of 4-alkoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines, the ethoxy substitution was found to be optimal for potent LRRK2 inhibition[1].
Furthermore, modifications at the N-2 position of the pyrimidine ring with various substituted phenyl or other heterocyclic rings are crucial for achieving high potency and selectivity against specific kinases. For example, in the case of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, substituents on the aniline ring significantly impact their inhibitory activity against Aurora kinases[2].
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
-
Reagents and Materials : Recombinant kinase, appropriate peptide substrate, ATP, kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), and a luminescence-based ATP detection reagent.
-
Procedure :
-
A serial dilution of the test inhibitor is prepared in DMSO and then diluted in kinase buffer.
-
The kinase and substrate are mixed in a well of a 384-well plate.
-
The inhibitor solution is added to the kinase/substrate mixture and incubated for a specified time (e.g., 10 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP at a concentration close to its Km value.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the remaining ATP is quantified by adding the ATP detection reagent.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Proliferation Assay (MTT or CellTiter-Glo® Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials : Human cancer cell lines (e.g., MCF-7), complete cell culture medium, test inhibitors, and a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure :
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the test inhibitor.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, the viability reagent is added to each well according to the manufacturer's instructions.
-
For MTT assays, the resulting formazan crystals are solubilized.
-
The absorbance or luminescence is measured using a plate reader.
-
The concentration of inhibitor that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.
-
Signaling Pathway and Experimental Workflow
To visually represent the context of kinase inhibition and the experimental process, the following diagrams are provided.
Caption: A simplified signaling pathway illustrating the role of a target kinase in cell proliferation and the inhibitory action of a this compound based inhibitor.
References
Validating Target Engagement: A Comparative Guide for Pyrimidin-2-Amine Kinase Inhibitors
For researchers, scientists, and drug development professionals, confirming that a novel inhibitor binds to its intended target within a cellular context is a critical step in preclinical development. This guide provides a comparative overview of methodologies for validating the target engagement of pyrimidin-2-amine based inhibitors, with a focus on Polo-like Kinase 4 (PLK4) inhibitors as a case study.
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] This guide will delve into the experimental validation of this class of compounds, providing quantitative data, detailed protocols, and visual workflows to aid in the design and interpretation of target engagement studies.
Comparative Performance of Pyrimidin-2-Amine Based PLK4 Inhibitors
The following table summarizes the in vitro potency of a series of pyrimidin-2-amine derivatives against PLK4, a key regulator of centriole duplication and a validated anticancer target.[1][4] The data is extracted from a study by Xue et al., which systematically explored the structure-activity relationship of this inhibitor class.[1]
| Compound ID | PLK4 IC50 (μM) |
| 8h | 0.0067 |
| 3b | 0.0312 |
| 3r | 0.0174 |
| Centrinone (Control) | 0.003 |
Data sourced from Xue et al.[1]
Compound 8h emerged as a highly potent PLK4 inhibitor from this series, demonstrating activity comparable to the known PLK4 inhibitor, Centrinone.[1] Such in vitro kinase assays are the foundational step in assessing target engagement, providing a direct measure of the inhibitor's ability to interfere with the enzymatic activity of its purified target.
Methodologies for Target Engagement Validation
A multi-faceted approach is often necessary to confidently validate target engagement. Below are key experimental strategies, ranging from direct biochemical assays to more complex cellular methods.
In Vitro Kinase Inhibition Assay
This is the primary method to determine the direct inhibitory effect of a compound on the enzymatic activity of the isolated target kinase.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (for PLK4) [1]
-
Reagents:
-
PLK4 kinase enzyme
-
Eu-anti-GST antibody
-
Kinase tracer
-
Test compounds (e.g., pyrimidin-2-amine derivatives)
-
Assay buffer
-
-
Procedure:
-
A solution of the PLK4 enzyme and the Eu-anti-GST antibody is prepared in the assay buffer.
-
The test compound is serially diluted and added to the wells of a 384-well plate.
-
The kinase/antibody solution is then added to the wells containing the test compound and incubated.
-
The kinase tracer is added to all wells to initiate the binding reaction.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The fluorescence resonance energy transfer (FRET) signal is measured using a suitable plate reader.
-
-
Data Analysis:
-
The data is normalized to a positive control (e.g., Centrinone) and a negative control (DMSO).
-
The concentration of the inhibitor that causes a 50% reduction in the FRET signal (IC50) is determined by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify and quantify the interaction between a drug and its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of a test compound to a target protein by quantifying the displacement of a fluorescent tracer. This method provides real-time binding information in a physiological context.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. For pyrimidin-2-amine based kinase inhibitors, a combination of in vitro biochemical assays and cellular target engagement methods provides a robust framework for confirming on-target activity. The case study of PLK4 inhibitors demonstrates a clear workflow from initial potency determination to understanding the cellular mechanism of action. By employing these methodologies and a rational, data-driven approach, researchers can build a strong preclinical data package and increase the probability of success in developing novel targeted therapies.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Cellular Activity of 5-Ethoxypyrimidin-2-amine Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-ethoxypyrimidin-2-amine scaffold is a promising starting point for the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Transitioning from a promising biochemical hit to a viable clinical candidate, however, requires rigorous confirmation of on-target activity within the complex environment of a living cell. This guide provides a comparative framework for utilizing key cellular assays to validate and characterize the activity of novel this compound derivatives, using Polo-like kinase 4 (PLK4) inhibitors as a primary example.
Introduction to this compound Derivatives and PLK4
This compound serves as a versatile core structure in medicinal chemistry for synthesizing compounds with diverse biological activities. Its derivatives have shown significant potential as inhibitors of various protein kinases. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Overexpression of PLK4 is observed in various cancers and is associated with tumor progression and metastasis.[1][3] Therefore, inhibiting PLK4 presents a targeted therapeutic strategy. This guide will focus on cellular assays to confirm the activity of hypothetical this compound derivatives designed as PLK4 inhibitors.
Comparative Analysis of Novel Derivatives
To illustrate the application of cellular assays, we will consider three hypothetical this compound derivatives—Compound A, Compound B, and Compound C—and compare their performance against a known, potent PLK4 inhibitor, CFI-400945, which will serve as our positive control.
In Vitro Kinase Activity vs. Cellular Antiproliferative Activity
The initial characterization of these compounds would involve in vitro kinase assays to determine their direct inhibitory effect on the PLK4 enzyme, followed by cellular assays to assess their impact on cancer cell proliferation.
| Compound | Target Kinase | In Vitro IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| Compound A | PLK4 | 8 | MCF-7 | 0.5 |
| Compound B | PLK4 | 15 | MCF-7 | 1.2 |
| Compound C | PLK4 | 50 | MCF-7 | 5.8 |
| CFI-400945 | PLK4 | 2.8 | MCF-7 | 0.1 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Cellular Assays for Activity Confirmation
To delve deeper into the mechanism of action and confirm that the observed antiproliferative effects are due to the inhibition of the PLK4 signaling pathway, two primary cellular assays are recommended: a Cell Proliferation Assay (MTT Assay) and a Cellular Phosphorylation Assay (Western Blot).
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of an inhibitor suggests a decrease in cell proliferation.
-
Cell Seeding: Seed MCF-7 breast cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (Compound A, B, C, and CFI-400945) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound.
Cellular Phosphorylation Assay (Western Blot)
This assay is used to detect the phosphorylation status of a specific downstream target of the kinase of interest. Since PLK4 autophosphorylates to become fully active, and in turn phosphorylates downstream substrates, inhibiting PLK4 should lead to a decrease in the phosphorylation of its targets. A key downstream event of PLK4 activity is the regulation of proteins involved in cell cycle progression. For instance, PLK4 can influence the Wnt/β-catenin signaling pathway.[3] A Western blot can be used to assess the phosphorylation status of key proteins in this pathway, such as GSK3β, and the levels of β-catenin.
-
Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency and treat with the IC50 concentration of each compound (or a vehicle control) for 24 hours.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-GSK3β, total GSK3β, β-catenin, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and the loading control.
Visualizing Workflows and Pathways
To better understand the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Analysis of 5-Ethoxypyrimidin-2-amine Derivatives in Kinase Inhibition
A detailed examination of the mechanism of action, experimental data, and synthetic pathways for novel kinase inhibitors derived from 5-Ethoxypyrimidin-2-amine, offering a comparative guide for researchers in drug discovery and development.
Compounds derived from the versatile scaffold, this compound, have emerged as a promising class of kinase inhibitors with significant potential in cancer therapy. This guide provides a comparative analysis of their mechanism of action, supported by experimental data, focusing on their efficacy as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.
Targeting the PLK4 Signaling Pathway
Recent studies have highlighted a series of novel pyrimidin-2-amine derivatives as potent and selective inhibitors of PLK4.[1] Overexpression of PLK4 is implicated in various cancers, leading to aberrant centriole numbers and genomic instability. The inhibition of PLK4 presents a targeted therapeutic strategy to induce mitotic catastrophe and subsequent apoptosis in cancer cells.
The signaling pathway initiated by PLK4 is central to the cell cycle. Its inhibition by these novel compounds disrupts the downstream phosphorylation cascade, ultimately leading to cell cycle arrest and apoptosis.
References
A Head-to-Head Comparison of 5-Ethoxy vs. 5-Methoxy Pyrimidin-2-amine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and their substituents is a critical determinant of therapeutic success. Among the privileged structures in medicinal chemistry, the pyrimidin-2-amine core is a well-established pharmacophore, particularly in the development of kinase inhibitors. The seemingly subtle difference between a 5-ethoxy and a 5-methoxy substitution on this scaffold can significantly impact a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of these two key derivatives to inform rational drug design.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of various substituted pyrimidine derivatives. It is important to note that the data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. However, these tables provide a valuable overview of the typical potencies observed for pyrimidine derivatives with different alkoxy substituents.
Table 1: Comparative Anticancer Activity of Substituted Pyrimidine Derivatives
| Compound ID | R Group at C5 | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 1a | -OCH3 | MCF-7 (Breast) | MTT | 7.68 | [1] |
| 1b | -OCH3 | HCT-116 (Colon) | MTT | 1.98 | [2] |
| 1c | -OCH3 | HepG2 (Liver) | MTT | 4.04 | [2] |
| 2a | -OCH2CH3 | A549 (Lung) | SRB | Data Not Available | |
| 2b | -OCH2CH3 | DU-145 (Prostate) | MTT | Not Significant | [3] |
Table 2: Comparative Kinase Inhibitory Activity of Substituted Pyrimidine Derivatives
| Compound ID | R Group at C5 | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 3a | -OCH3 | JAK1 | Biochemical | 2.1 | [4] |
| 3b | -OCH3 | JAK2 | Biochemical | 12 | [4] |
| 3c | -OCH3 | TYK2 | Biochemical | 12 | [4] |
| 4a | -OCH2CH3 | DCLK1 | MSA Kinase Assay | Data Not Available | [5] |
| 4b | -OCH2CH3 | LRRK2 | ADAPTA Kinase Assay | Data Not Available | [5] |
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for the key assays cited in this guide are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5-ethoxy/5-methoxy pyrimidin-2-amine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) controls.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[2]
Fluorescence-Based Kinase Inhibition Assay
This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant kinase (e.g., JAK1, JAK2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA)
-
Peptide substrate
-
ATP
-
5-ethoxy/5-methoxy pyrimidin-2-amine derivatives
-
ADP detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the kinase buffer.
-
Compound Dispensing: Serially dilute the pyrimidine derivatives and dispense them into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add the kinase and substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a common signaling pathway targeted by pyrimidine kinase inhibitors and a general workflow for evaluating their efficacy.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciensage.info [sciensage.info]
- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Ethoxypyrimidin-2-amine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 5-Ethoxypyrimidin-2-amine, a compound commonly used in pharmaceutical development and chemical synthesis. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with safety regulations.
Hazard and Safety Information
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1] Inhalation or ingestion of this compound can also be harmful.[2] Therefore, strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory during handling and disposal.
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Skin Corrosion/Irritation, Category 1B | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation, Category 1 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1][3] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is required:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. For small spills or residual amounts, the following neutralization and disposal procedure for amines may be applicable, but always consult your institution's specific safety guidelines and local regulations first.
1. Segregation and Storage of Waste:
-
Isolate waste this compound from other chemical waste streams to prevent hazardous reactions.[4]
-
Store the waste in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Use a clearly labeled, sealed, and chemically compatible container for storage.[4]
2. Neutralization of Small Quantities (for facilities with appropriate capabilities):
-
Work in a fume hood.
-
Dilute the amine solution by slowly adding it to a large volume of water (e.g., add up to 1.5 liters of amine to 10 liters of water).[6]
-
Slowly add a suitable acid, such as 6 M hydrochloric acid, while stirring.[6][7] Do not use concentrated sulfuric acid.
-
Monitor the pH of the solution using pH paper.
-
Continue adding acid until the pH is between 6 and 9.[7]
3. Final Disposal:
-
Once neutralized, the solution can be washed down the sanitary sewer with at least 20 parts water, provided this is in accordance with local regulations.[7]
-
For larger quantities or if your facility is not equipped for neutralization, arrange for collection by a licensed hazardous waste disposal company.[4]
-
Dispose of empty containers that have been thoroughly rinsed as normal laboratory waste, or as directed by your institution's policies.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace the safety data sheet (SDS) provided by the manufacturer or your institution's specific safety protocols and local regulations. Always prioritize safety and environmental responsibility.
References
Personal protective equipment for handling 5-Ethoxypyrimidin-2-amine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Ethoxypyrimidin-2-amine, a compound identified as an irritant that can be corrosive to the skin and eyes.[1] Adherence to these protocols is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (Dry Powder) | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat or disposable gown | NIOSH-approved respirator with a particulate filter (if not handled in a fume hood) |
| Solution Preparation and Transfers | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a well-ventilated area or chemical fume hood |
| Experimental Procedures | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a well-ventilated area or chemical fume hood |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a well-ventilated area or chemical fume hood |
Operational and Disposal Plans
Handling Procedures:
This compound is a white to light yellow crystalline powder.[1] Due to its irritating and potentially corrosive nature, all handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust particles.[2] Avoid direct contact with the skin and eyes.[1]
Storage:
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from oxidizing agents.[1]
First Aid Measures:
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Disposal Plan:
Unused this compound and any contaminated materials should be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect solutions in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][6]
Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow should be followed.
Signaling Pathway for Hazard Mitigation
Understanding the logical relationship between hazards and control measures is crucial for effective risk management.
References
- 1. chembk.com [chembk.com]
- 2. 5-ethoxypyridin-2-amine - Safety Data Sheet [chemicalbook.com]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. aksci.com [aksci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
